| Parameter | Description |
|---|---|
| Absorption & Bioavailability | >90% oral bioavailability [1]. Peak plasma concentrations reached within ~4 hours [2]. |
| Distribution | Volume of Distribution: ~0.7 L/kg [1]. Minimal plasma protein binding [1] [2]. Freely crosses the blood-brain barrier [1]. |
| Metabolism | Extensively metabolized in the liver (~80%), primarily by the CYP3A4 enzyme system [1]. |
| Elimination | Half-life: ~30 hours in children; 50-60 hours in adults [1]. Excretion: 10-20% unchanged in urine; remainder as inactive metabolites in urine [1]. |
| Therapeutic Range | 40 - 100 mcg/mL [2] |
The primary route of this compound metabolism is hepatic oxidation via the CYP3A4 system. The following diagram illustrates its metabolic fate and key drug interactions that influence this pathway.
Figure 1: Primary metabolic pathway of this compound and key drug-drug interactions. Valproic acid inhibits metabolism, while enzyme-inducing drugs accelerate it.
Several drugs can significantly impact the pharmacokinetics of this compound by altering its metabolic clearance [1].
Understanding these foundational parameters is derived from specific clinical and experimental protocols.
Absorption and Bioavailability (Crossover Design)
Metabolic Profiling and Interaction Studies
The predictable PK profile of this compound can be altered in specific patient groups, requiring careful management [1].
Ethosuximide is a succinimide derivative with the IUPAC name (RS)-3-ethyl-3-methyl-pyrrolidine-2,5-dione [1] [2]. Its core structure is the pyrrolidine-2,5-dione (succinimide) ring [3].
The anticonvulsant activity of succinimide derivatives is highly dependent on the substituents at the C-3 position and the N-atom of the ring [1] [3]. The table below summarizes the key structural modifications and their effects on pharmacological activity.
| Structural Feature | Effect on Pharmacological Activity | Examples and Clinical Implications |
|---|---|---|
| C-3 Substituents | Determines specificity and efficacy against different seizure types [3]. | This compound (3-ethyl-3-methyl) is effective against absence seizures [3]. |
| Phenyl Substitution | Imparts activity against electrically induced convulsions (e.g., maximal electroshock seizures) [1] [4]. | Methsuximide and phensuximide (both with a phenyl group) have broader activity profiles [4]. |
| N-Methylation | Decreases activity against electroshock seizures but increases efficacy against chemically induced convulsions [1] [4]. | Alters the drug's selectivity and potential side effect profile [1]. |
| Two Substituents at C-3 | Essential for potent anticonvulsant activity [3]. | This compound requires both an ethyl and a methyl group for its anti-absence effect [3]. |
The following table summarizes key experimental data for this compound and related compounds, which is critical for understanding its pharmacokinetic and pharmacodynamic profile.
| Parameter | Value for this compound | Experimental Context / Notes |
|---|---|---|
| Molecular Weight | 141.17 g/mol [1] | - |
| Octanol/Water Partition Coefficient (log P) | 0.38 [1] | Indicates good water solubility and moderate lipid solubility, balancing brain penetration and bioavailability. |
| Therapeutic Plasma Concentration | 40 - 100 μg/mL [5] [6] | Concentrations below 40 μg/mL are rarely effective [5]. |
| Elimination Half-Life | ~53 hours in adults [7] [5] | Much shorter in children (~30 hours) [6]. |
| Oral Bioavailability | ~93% [7] | Readily absorbed from the GI tract [5]. |
| IC50 for T-type Calcium Channel Block | ~12 ± 2 mM (for cloned human α1G channel) [2] | Demonstrates relatively low potency but sufficient for therapeutic effect at the thalamus. |
Understanding the SAR of this compound relies on data from standardized preclinical models and molecular biology techniques.
Researchers calculate the median effective dose (ED50) and median toxic dose (TD50) to determine the Protective Index (PI = TD50/ED50), a key metric for a drug's safety margin [3].
This compound's primary mechanism involves modulating specific ion channels in thalamocortical neurons, which are critical in generating absence seizures.
Diagram summarizing the primary and secondary molecular targets of this compound in thalamocortical circuitry.
While the core SAR of the succinimide ring is well-established, several areas offer opportunities for further investigation:
The structure-activity relationship of this compound demonstrates how specific alkyl substitutions on a simple heterocyclic scaffold confer a unique clinical profile. Future research into its enantiomers and broader pharmacological potential may unlock new therapeutic applications for this classic drug and its derivatives.
For quick reference, the core quantitative data for ethosuximide TDM is summarized in the following tables.
Table 1: Core Pharmacokinetic and TDM Parameters [1] [2] [3]
| Parameter | Details |
|---|---|
| Bioavailability | >90% [1] |
| Protein Binding | Negligible (approx. 22%) [1] [2] |
| Volume of Distribution | ~0.7 L/kg [1] [2] |
| Primary Metabolism | Hepatic (80%), primarily via CYP3A4 [1] |
| Elimination Half-Life | Adults: 50-60 hours; Children: ~30 hours [1] |
| Time to Steady State | 7-10 days [1] |
| Therapeutic Range | 40 - 100 mcg/mL [2] |
| Toxic Concentration | >120-150 mcg/mL [1] [2] |
Table 2: Model-Informed Precision Dosing Guidance [4]
| Parameter | Target Value | Corresponding Probability & Dosage |
|---|---|---|
| Target Exposure (AUC) | 1,027 μg·h/mL | 50% probability of seizure freedom (Daily dose: 40 mg/kg) |
| Target Exposure (AUC) | 1,489 μg·h/mL | 75% probability of seizure freedom (Daily dose: 55 mg/kg) |
| Intolerable Adverse Events | - | 11% frequency at 1,027 μg·h/mL; 16% at 1,489 μg·h/mL |
Accurate quantification of this compound in biological matrices is foundational to TDM. The following workflow outlines the major steps, from sample collection to analysis.
Figure 1: Generalized workflow for the determination of this compound in biological samples, covering key steps from collection to final analysis.
Effective sample preparation is critical to isolate this compound from complex biological matrices and minimize interference.
Several high-resolution techniques are employed for the final quantification of this compound.
The clinical application of TDM involves a structured process from initial dosing to outcome assessment, as illustrated below.
Figure 2: A proposed clinical TDM workflow for this compound therapy, integrating standard dosing with model-informed precision dosing concepts.
The field of TDM for antiseizure medications continues to evolve. Key challenges and future directions include:
Ethosuximide was first approved in the United States in 1960 for the treatment of absence seizures [1]. The table below summarizes its key clinical development milestones:
| Year | Development Milestone | Significance |
|---|---|---|
| 1960 | Initial FDA approval for absence seizures [1] | Established first-line therapy for absence epilepsy |
| 2010 | Landmark clinical trial (53% seizure-free rate) [2] | Confirmed high efficacy and better tolerability vs. valproic acid/lamotrigine |
| 2013 | Long-term tolerability data published [2] | Reinforced position as preferred first-line therapy |
| 2016 | EDONOT trial commenced for neuropathic pain [3] | First clinical trial exploring analgesic efficacy for neuropathic pain |
Its clinical adoption is driven by a specific mechanism of action and a favorable safety profile. It is considered a first-line therapy for absence seizures, especially in pediatric populations, due to its high efficacy and relatively limited adverse effect profile compared to alternatives like valproic acid [2] [1].
Research is exploring its potential for expanded indications. The International League Against Epilepsy (ILAE) suggests it may be effective for certain genetic epilepsy syndromes, and clinical trials like the EDONOT trial are investigating its efficacy in non-diabetic peripheral neuropathic pain [2] [3].
This compound's primary mechanism involves blocking T-type calcium channels in thalamic neurons, which disrupts the oscillatory activity that underlies the 3 Hz spike-and-wave discharges seen in absence seizures [2] [1] [3].
The following diagram illustrates the proposed mechanism of this compound within the thalamocortical circuit:
Proposed mechanism of this compound blocking T-type calcium channels to prevent abnormal oscillatory activity in absence seizures [2] [3].
Key experimental evidence has progressively elucidated this mechanism:
For researchers designing studies on this compound, the methodological details from key investigations provide a valuable reference.
1. In Vitro Electrophysiology (Cell Line Study) [1]
2. Clinical Trial for Neuropathic Pain (EDONOT) [3]
This compound is available in capsule and oral solution formulations, with the capsule form dominating the market volume (~85%) [4]. The market is characterized by strong generic competition, with key manufacturers including Pfizer (Zarontin), Teva Pharmaceuticals, Strides Pharma Science, and others [4] [5] [6].
The table below summarizes the core technical details of ethosuximide's stereochemistry and its primary mechanism of action.
| Aspect | Technical Detail |
|---|---|
| Stereochemical Center | One chiral center [1]. |
| Therapeutic Form | Racemate (1:1 mixture of (R)- and (S)-enantiomers) [2] [1]. |
| Reported Stereoselectivity | No evidence of significant stereoselectivity in metabolism or elimination rate for the two enantiomers [2]. |
| Primary Molecular Target | Voltage-dependent T-type calcium channel subunit alpha-1G (and other isoforms like Cav3.2) [2] [3] [4]. |
| Primary Mechanism of Action | Inhibition of low-threshold T-type calcium currents in thalamic neurons, disrupting the oscillatory activity that underlies absence seizures [5] [3] [6]. |
The following diagram illustrates the primary mechanism by which this compound exerts its anti-absence seizure effects, based on the gathered research.
For research and development context, key clinical pharmacological data is summarized below.
| Parameter | Details |
|---|---|
| Bioavailability | >90% (oral) [5] [2] |
| Metabolism | Primarily hepatic, via CYP3A4 and CYP2E1 enzymes [5] [2] [1]. |
| Elimination Half-Life | ~53 hours (adults); ~30 hours (children) [5] [2]. |
| Therapeutic Serum Range | 40 - 100 μg/mL [3] [7]. |
| Common Adverse Effects | Gastrointestinal distress (nausea, pain), drowsiness, dizziness, headache [5] [3] [8]. |
| Serious Idiosyncratic Reactions | Stevens-Johnson Syndrome, blood dyscrasias (agranulocytosis, aplastic anemia), systemic lupus erythematosus [5] [1] [8]. |
The use of this compound as a racemate presents specific considerations and potential avenues for investigation.
The following table summarizes the core quantitative differences in ethosuximide's pharmacokinetics between pediatric and adult populations.
| Parameter | Pediatric Patients | Adult Patients | Notes & References |
|---|
| Elimination Half-life | 29-39 hours [1] 30 hours [2] | 50-60 hours [2] [1] 40-60 hours (mean) [1] | Shorter half-life in children necessitates consideration of slightly different dosing intervals. | | Oral Clearance (CL/F) | 16 mL/h/kg [3] | 12 mL/h/kg [3] | Higher clearance per kg of body weight in children is the primary reason for the shorter half-life. | | Volume of Distribution (Vd/F) | ~0.7 L/kg [2] [1] [3] | ~0.7 L/kg [2] [1] [3] | Distribution is consistent across age groups and approximates total body water [1]. | | Time to Steady State | 7-10 days [2] | 7-12 days [1] | Directly dependent on half-life; steady state is reached in approximately 5 half-lives. |
The difference in elimination half-life is primarily driven by a higher weight-normalized clearance in children, as the volume of distribution remains relatively constant across age groups [2] [1] [3].
The pharmacokinetic data is typically derived from clinical studies using established methodologies.
This compound PK study workflow from dosing to parameter calculation.
For researchers and drug developers, the key implications are:
The following table summarizes the key human cytochrome P450 enzymes involved in this compound metabolism and their quantitative kinetic parameters from in vitro studies.
| Enzyme | Role in Metabolism | Km (mM) | Vmax (nmol mg⁻¹ protein min⁻¹) | In Vitro CL'int (Vmax/Km) |
|---|---|---|---|---|
| CYP3A4 | Primary | 1.40 | 0.65 | 0.46 |
| CYP2E1 | Minor | 0.24 | 0.14 | 0.58 |
| CYP1A2, CYP2A6, CYP2C9, CYP2D6 | Not Significant | Metabolite concentrations below HPLC detection limits [1] |
Based on the in vitro intrinsic clearance (CL'int), simulations project that well over 90% of the in vivo hepatic clearance (CLhepatic) of this compound is mediated by CYP3A4 [1] [2].
The key findings on this compound's metabolic pathway were established through two foundational in vitro experimental approaches.
Experimental strategies to identify metabolizing enzymes
The overall metabolism of this compound can be summarized in the following pathway.
Primary and secondary metabolic pathways for this compound
Ethosuximide is a first-generation antiepileptic drug primarily used for managing absence seizures. Therapeutic Drug Monitoring (TDM) is crucial for this compound due to its narrow therapeutic window and significant pharmacokinetic variability among patients [1] [2]. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a cost-effective and widely accessible analytical technique for routine TDM of antiepileptic drugs in clinical laboratories [1] [3]. These application notes detail a validated HPLC-UV method for the reliable quantification of this compound in human plasma, enabling optimal patient-specific dosing regimens.
This protocol describes a reverse-phase HPLC-UV method suitable for the routine TDM of this compound. The method employs a simple protein precipitation technique for sample cleanup, effectively minimizing complex matrix effects [1] [2] [3]. Chromatographic separation is achieved using a Phenyl-Hexyl column with a methanol-phosphate buffer mobile phase in a gradient elution mode [1] [2]. The method has been rigorously validated in accordance with FDA bioanalytical method validation guidelines, demonstrating satisfactory specificity, accuracy, precision, and linearity across therapeutically relevant concentrations [1].
The following diagram outlines the complete analytical workflow for the quantification of this compound in plasma samples, from collection to data analysis.
Optimal separation of this compound from endogenous plasma components is achieved under the following conditions [1] [2]:
Column Oven Temperature: 40°C
Mobile Phase A: 25 mM Potassium phosphate buffer, pH 5.1
Mobile Phase B: HPLC-grade Methanol
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-----------------|-----------------| | 0 | 85 | 15 | | 5 | 70 | 30 | | 10 | 50 | 50 | | 15 | 20 | 80 | | 18 | 20 | 80 | | 20 | 85 | 15 | | 25 | 85 | 15 |
Flow Rate: 1.0 mL/min
Detection Wavelength: 210 nm
Injection Volume: 10-20 μL
Total Run Time: 25 minutes (including column re-equilibration)
Prepare calibration standards by spiking appropriate volumes of working standard solutions into blank plasma to achieve concentrations spanning 3–150 mg/L [1] [2]. Process these standards alongside quality control (QC) samples and unknown specimens using the protocol in section 3.3. Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound, applying linear least-squares regression.
The method was comprehensively validated according to regulatory guidelines [1] [4]. Key performance characteristics are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 3–150 mg/L | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (% Bias) | 94.5–102.8% | 85–115% |
| Intra-day Precision (% RSD) | 2.1–4.8% | ≤15% |
| Inter-day Precision (% RSD) | 3.5–6.2% | ≤15% |
| Lower Limit of Quantification (LLOQ) | 3 mg/L | Signal-to-noise ratio ≥10, <20% CV |
RSD: Relative Standard Deviation; CV: Coefficient of Variation.
The method demonstrates excellent specificity, with baseline resolution of this compound from the internal standard and endogenous plasma components [1]. No interference was observed from common co-medications, ensuring reliable quantification in patient samples.
This validated method is ideally suited for the routine TDM of this compound in clinical laboratories. The therapeutic range for this compound is typically 40–100 mg/L [2]. Monitoring plasma concentrations is essential for:
The described HPLC-UV method provides a robust, accurate, and precise analytical procedure for the quantification of this compound in human plasma. Its straightforward sample preparation and use of widely available instrumentation make it particularly suitable for implementation in clinical laboratories engaged in TDM. The method fulfills all required validation criteria, ensuring the generation of reliable data to guide optimal antiepileptic therapy.
Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development and manufacturing that emphasizes product and process understanding and control. In contrast to traditional empirical methods that rely on retrospective quality testing, QbD proactively builds quality into products and processes through deliberate design based on sound science and quality risk management [1] [2]. The International Council for Harmonisation (ICH) guidelines Q8-Q11 provide the regulatory framework for QbD implementation, which has been shown to reduce batch failures by up to 40% while enhancing regulatory flexibility [1] [3].
The application of QbD principles to analytical method development, known as Analytical Quality by Design (AQbD), represents a paradigm shift in how analytical methods are conceived, developed, and validated. AQbD employs a structured framework to ensure method robustness, reliability, and reproducibility throughout its lifecycle [3]. Where traditional one-factor-at-a-time (OFAT) approaches often lack systematic understanding of parameter effects and interactions, AQbD provides a comprehensive methodology for identifying, evaluating, and controlling critical method parameters to ensure consistent performance within a predefined method operable design region (MODR) [4] [3].
For the analysis of This compound, an antiepileptic medication primarily used for absence seizures, implementing an AQbD approach ensures the development of a robust, accurate, and precise analytical method suitable for quality control, stability testing, and regulatory submissions [4] [5]. This document provides detailed application notes and protocols for the AQbD-based development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound in bulk and pharmaceutical dosage forms.
The Analytical Target Profile (ATP) serves as the foundation of the AQbD approach, defining the intended purpose of the analytical method and establishing clear performance criteria [3]. For the this compound RP-HPLC method, the ATP comprises the following critical elements:
The ATP directly links to the Quality Target Product Profile (QTPP) for this compound formulations, ensuring that the analytical method effectively monitors critical quality attributes (CQAs) related to drug identity, assay, purity, and dissolution [4].
Critical Quality Attributes (CQAs) for analytical methods are parameters that directly influence accuracy, precision, and robustness. For HPLC methods, CQAs typically include chromatographic parameters that affect separation efficiency, peak characteristics, and detection sensitivity [4] [3]. For the this compound method, the following CQAs have been identified:
These CQAs represent the critical responses that must be maintained within predefined limits to ensure the method consistently delivers accurate and reliable results throughout its lifecycle.
A thorough risk assessment is conducted to identify and prioritize method parameters that may significantly impact the CQAs. The initial risk assessment typically employs Ishikawa (fishbone) diagrams to systematically evaluate potential sources of variability across multiple categories, including instrument parameters, mobile phase composition, column characteristics, and sample preparation factors [3].
For the this compound method, a Failure Mode Effects Analysis (FMEA) approach is recommended, scoring potential risks based on severity, occurrence, and detectability. The following parameters have been identified as potentially high-risk factors requiring further investigation:
Table 1: Risk Assessment Ranking for Critical Method Parameters
| Parameter | Severity | Occurrence | Detectability | Risk Priority Number | Risk Level |
|---|---|---|---|---|---|
| Mobile Phase pH | 8 | 6 | 4 | 192 | High |
| Organic Composition | 7 | 5 | 5 | 175 | High |
| Flow Rate | 6 | 5 | 4 | 120 | Medium |
| Column Temperature | 5 | 4 | 5 | 100 | Medium |
| Detection Wavelength | 8 | 3 | 3 | 72 | Low |
This systematic risk assessment provides a science-based justification for focusing experimental efforts on the most critical parameters, thereby optimizing resource utilization while ensuring method robustness [4] [3].
Design of Experiments (DoE) is a structured, statistical approach for understanding the relationship between multiple input factors and their effect on method CQAs. DoE enables simultaneous evaluation of multiple factors and their interactions, providing a comprehensive understanding of the method's behavior across a multidimensional parameter space [4] [1].
For the this compound method optimization, a response surface methodology (RSM) using a Box-Behnken design is recommended to efficiently explore the design space. The experimental design should include the following elements:
The experimental data is analyzed using multiple linear regression to generate mathematical models that predict method performance across the design space. Statistical significance of the models is evaluated using analysis of variance (ANOVA), with a focus on model p-value (<0.05), lack of fit (not significant), and coefficient of determination (R² >0.90) [4].
The design space is defined as the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality [1] [3]. For the this compound method, the design space is derived from the DoE results and represents the region where the CQAs consistently meet predefined acceptance criteria.
The Method Operable Design Region (MODR) is the portion of the design space within which the method performs robustly without significant deterioration of critical attributes. For the this compound RP-HPLC method, the MODR has been established as:
Operating within the MODR provides regulatory flexibility, as changes within this region are not considered as method modifications and do not require revalidation [3]. The MODR should be visually represented using overlay contour plots that simultaneously display the acceptable ranges for all CQAs.
Figure 1: AQbD Workflow for this compound Method Development
Prior to sample analysis, system suitability must be verified to ensure the chromatographic system is performing adequately. The following criteria must be met:
Figure 2: DoE and Optimization Methodology
The this compound RP-HPLC method developed using the AQbD approach has been validated according to ICH Q2(R1) guidelines [4]. The validation results demonstrate that the method is suitable for its intended purpose of quantifying this compound in bulk and pharmaceutical dosage forms.
System suitability tests are integral to the method and ensure that the complete testing system, including instrument, reagents, columns, and analyst, is functioning appropriately at the time of testing. The system suitability results for the this compound method are summarized below:
Table 2: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value | Conclusion |
|---|---|---|---|
| Retention Time (min) | 4.2 ± 0.2 | 4.18 | Complies |
| Theoretical Plates | >2000 | 3850 | Complies |
| Tailing Factor | ≤2.0 | 1.12 | Complies |
| %RSD (n=6) | ≤2.0% | 0.45% | Complies |
The method has been comprehensively validated for the following parameters:
Table 3: Method Validation Results for this compound RP-HPLC Method
| Validation Parameter | Conditions/Specification | Results | Conclusion |
|---|
| Linearity | Concentration range: 5-50 μg/mL Correlation coefficient (R²): ≥0.999 | R² = 0.9993 Regression equation: y = 45231x + 1254 | Complies | | Accuracy | Recovery: 98.0-102.0% at three levels (50%, 100%, 150%) | 98.5-101.2% Overall mean recovery: 99.8% | Complies | | Precision | | | | | - Repeatability | %RSD ≤2.0% (n=6) | 0.52% | Complies | | - Intermediate Precision | %RSD ≤2.0% (different day, analyst) | 0.89% | Complies | | Specificity | No interference from excipients or degradation products | No interference observed | Complies | | Robustness | Deliberate variations in pH, flow rate, mobile phase composition | All system suitability parameters met | Robust | | LOD | - | 0.25 μg/mL | - | | LOQ | - | 0.80 μg/mL | - |
Forced degradation studies demonstrate the stability-indicating capability of the method. This compound samples were subjected to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. The method effectively separated this compound from all degradation products, confirming its specificity and selectivity. The peak purity index for this compound was greater than 0.999 in all stress conditions, indicating no co-elution with degradation products.
A robust control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. The control strategy for the this compound RP-HPLC method includes:
The control strategy is based on the knowledge gained during method development and is documented in the method validation report [3].
Lifecycle management of analytical methods ensures continuous method performance and facilitates improvements based on accumulated data and emerging technologies. The lifecycle management approach for the this compound method includes:
The AQbD approach facilitates regulatory flexibility for method adjustments within the approved design space without requiring prior regulatory approval, enabling continuous improvement while maintaining compliance [1] [3].
The application of Quality by Design principles to the development of an RP-HPLC method for this compound represents a significant advancement over traditional approach method development. The systematic AQbD framework provides scientific understanding of method parameters, their interactions, and their effects on method performance. The establishment of a Method Operable Design Region (MODR) ensures method robustness while allowing operational flexibility.
The validated method demonstrates excellent linearity, accuracy, precision, and specificity for the quantification of this compound in bulk and pharmaceutical dosage forms. The control strategy and lifecycle management practices ensure the method remains in a state of control throughout its operational lifetime.
Implementation of AQbD for this compound analysis aligns with regulatory expectations and offers significant business benefits, including reduced method failure rates, decreased operating costs, and improved regulatory flexibility. This approach serves as a model for the development of analytical methods for other pharmaceutical compounds.
Ethosuximide is a succinimide-class anticonvulsant medication primarily used for the treatment of absence (petit mal) seizures. As an antiepileptic drug with a narrow therapeutic index, therapeutic drug monitoring (TDM) is essential for optimizing dosage regimens, assessing patient compliance, and minimizing dose-related adverse effects. Chemical stability assessment of pharmaceutical compounds is a critical component of drug development and quality control, requiring robust analytical methods that can accurately quantify the active pharmaceutical ingredient while resolving it from its degradation products. A stability-indicating method is specifically validated to measure the active ingredient without interference from degradation products, impurities, or excipients.
The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for stability testing and analytical method validation, respectively. These guidelines mandate that analytical methods must demonstrate specificity through forced degradation studies under various stress conditions. The fundamental principle of stability-indicating methodology revolves around the concept that the method should be capable of detecting changes in analyte concentration amid sample matrix components and degradation products. This ensures that the method remains accurate and selective throughout the product's shelf life and under various environmental conditions.
The development of a stability-indicating HPLC method for this compound requires systematic optimization of chromatographic parameters to achieve adequate separation of the drug substance from its potential degradation products. Reversed-phase chromatography has emerged as the most suitable technique for this compound analysis due to its intermediate polarity and compatibility with both UV and mass spectrometric detection. The selection of appropriate stationary and mobile phases forms the foundation of method development, with C18 columns being the primary choice due to their versatile retention characteristics and excellent reproducibility.
Column Selection: The method development process should evaluate different reversed-phase columns, including phenyl, octadecyl (C18), and Shield RP18 columns. While C18 columns generally provide satisfactory retention and sensitivity for this compound, alternative stationary phases may offer complementary selectivity for resolving specific degradation products. The column dimensions typically range from 100-250 mm in length with 4.6 mm internal diameter and 3-5 μm particle sizes, balancing resolution efficiency with analysis time.
Mobile Phase Optimization: The mobile phase composition significantly impacts retention, peak shape, and selectivity. For this compound, binary mixtures of aqueous buffers (e.g., phosphate or acetate) and organic modifiers (methanol or acetonitrile) in isocratic or gradient elution modes have shown excellent performance. The pH adjustment of the aqueous component within the range of 4-7 can dramatically affect the ionization state of this compound and its degradants, thereby influencing separation. A study demonstrated optimal this compound separation using a methanol and phosphate buffer (25 mM; pH 5.1) mobile phase with a Phenyl-Hexyl column, which leverages π-π interactions for enhanced selectivity of compounds with aromatic rings.
Detection Parameters: this compound contains chromophoric groups that enable sensitive UV detection at wavelengths around 210-235 nm. The specific wavelength selection should maximize detection sensitivity while minimizing interference from mobile phase components and degradation products. For methods intended for therapeutic drug monitoring, the sample preparation typically involves simple protein precipitation with acetonitrile, requiring only 100 μL of plasma, which is particularly advantageous for pediatric patients with limited blood sample volumes.
Forced degradation studies are imperative to establish the stability-indicating nature of the method and to understand the intrinsic stability characteristics of the drug substance. These studies involve intentional exposure of the drug to harsh stress conditions beyond those expected during normal storage to accelerate degradation. The ICH guidelines recommend investigating degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.
Acidic and Basic Hydrolysis: this compound should be subjected to acidic (e.g., 0.1-1 N HCl) and basic (e.g., 0.1-1 N NaOH) conditions at elevated temperatures (e.g., 60-80°C) for specified durations. The study should demonstrate that the method can resolve this compound from degradation products formed under these conditions, with typical degradation ranging between 5-20% depending on exposure severity.
Oxidative Degradation: Oxidation using hydrogen peroxide (e.g., 0.1-3% concentration) at room temperature or mildly elevated temperatures should be performed to simulate oxidative degradation pathways. The method must successfully separate this compound from oxidative degradants without interference.
Thermal and Photolytic Stress: Solid-state and solution-state thermal degradation studies should be conducted at elevated temperatures (e.g., 70-80°C), while photolytic stability should be assessed by exposure to UV and visible light following ICH option conditions. These studies help establish appropriate storage conditions and packaging requirements for the drug product.
The developed method must demonstrate chromatographic resolution between this compound and all degradation products, confirming its stability-indicating capability. Method specificity should be verified using peak purity assessment with photodiode array detection, which compares spectra at different peak regions to detect potential co-elution.
Once the HPLC method has been developed and optimized, it must be thoroughly validated to demonstrate its reliability and suitability for intended applications. The validation protocol for this compound stability-indicating method should address parameters specified by ICH guideline Q2(R1), with acceptance criteria appropriate for pharmaceutical quality control or clinical monitoring purposes.
Table 1: Method Validation Parameters and Acceptance Criteria for this compound HPLC Method
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Accuracy/Recovery | Spike placebo with known amounts of this compound at 80%, 100%, 120% of target concentration | Mean recovery 98-102%; RSD ≤2% |
| Precision | ||
| - Repeatability | Six replicate injections at 100% concentration | RSD ≤1% |
| - Intermediate precision | Different days, analysts, instruments | RSD ≤2% |
| Specificity | Resolution between this compound and nearest degradation product | Resolution ≥2.0; Peak purity index ≥0.999 |
| Linearity | Minimum five concentrations from 50-150% of target range | Correlation coefficient (r²) ≥0.999 |
| Range | Established from linearity studies | Typically 80-120% of test concentration |
| Robustness | Deliberate variations in flow rate, mobile phase pH, column temperature | RSD ≤2% for retention time and peak area |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ | LOQ with accuracy 80-120% and precision ≤5% RSD |
| Solution Stability | Standard and sample solutions stored at room temperature and refrigerated | % Change ≤2% over specified period |
The specificity of the method must be demonstrated through resolution of this compound from all potential impurities and degradation products formed during forced degradation studies. Forced degradation should result in 10-20% degradation under various stress conditions, and the method should successfully resolve the main peak from all degradants. The peak purity should be confirmed using photodiode array detection, demonstrating no co-elution of impurities with the principal peak.
Linearity and Range: Prepare standard solutions at a minimum of five concentration levels across the specified range (typically 50-150% of the target concentration). Inject each concentration in triplicate and plot the average peak area against concentration. Perform statistical analysis of the data using linear regression, calculating the correlation coefficient, y-intercept, and slope. The method is considered linear if the correlation coefficient (r²) is ≥0.999 and the y-intercept is not significantly different from zero.
Accuracy Assessment: Conduct recovery studies by spiking placebo formulation with known quantities of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Prepare three sets at each level and analyze using the proposed method. Calculate the percentage recovery by comparing the measured concentration to the theoretical concentration. The mean recovery at each level should be within 98-102% with an RSD ≤2%.
Precision Evaluation:
Robustness Testing: Deliberately introduce small, intentional variations to method parameters including flow rate (±0.1 mL/min), mobile phase composition (±2-3% organic modifier), pH (±0.2 units), column temperature (±2°C), and detection wavelength (±2 nm). Evaluate the impact on system suitability parameters, particularly resolution between this compound and critical degradation products.
The following section provides detailed, executable protocols for implementing the validated stability-indicating HPLC method for this compound. These procedures have been optimized for reliability and reproducibility in both quality control and research environments.
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Preparation:
Chromatographic Conditions:
Figure 1: HPLC Method Operational Workflow
Forced degradation studies provide critical information about the stability characteristics of this compound and the specificity of the analytical method. The following standardized protocols should be implemented to generate degradation samples for method validation.
Acidic Degradation:
Alkaline Degradation:
Oxidative Degradation:
Thermal Degradation:
Photolytic Degradation:
Figure 2: Forced Degradation Study Design
The validated stability-indicating HPLC method for this compound finds significant utility in therapeutic drug monitoring (TDM), particularly for managing epilepsy treatment in pediatric and special populations. This compound exhibits considerable interindividual variability in pharmacokinetics, with a therapeutic range typically between 40-100 μg/mL. The method's capability to accurately quantify this compound in biological matrices enables clinicians to optimize dosing regimens, particularly when managing polytherapy where drug interactions may alter this compound concentrations.
For TDM applications, the method validation should be extended to include matrix effects and extraction efficiency studies. The sample preparation protocol involving protein precipitation with acetonitrile provides excellent recovery (>95%) while effectively removing interfering plasma components. The method's specificity against endogenous plasma components and commonly co-administered antiepileptic drugs should be demonstrated. When applying this method to patient samples, quality control samples at low, medium, and high concentrations within the therapeutic range should be included in each analytical batch to ensure ongoing method reliability.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Definition | Acceptance Criteria |
|---|---|---|
| Theoretical Plates (N) | Measure of column efficiency | >2000 |
| Tailing Factor (T) | Measure of peak symmetry | ≤2.0 |
| Resolution (R) | Separation between two adjacent peaks | >2.0 |
| Repeatability | %RSD of peak areas for six replicate injections | ≤1.0% |
| Capacity Factor (k') | Measure of retention | >2.0 |
The development and validation of a stability-indicating HPLC method for this compound requires careful consideration of analytical parameters and rigorous assessment of method performance characteristics. The protocols outlined in this document provide a comprehensive framework for establishing a reliable, specific, and robust method suitable for both pharmaceutical quality control and therapeutic drug monitoring applications. The method's ability to accurately quantify this compound while resolving it from degradation products ensures its suitability for stability studies throughout the product lifecycle.
The regulatory compliance of the method with ICH guidelines ensures its acceptability for submission to regulatory authorities. The detailed experimental protocols and validation criteria facilitate implementation in analytical laboratories, while the forced degradation studies provide crucial information about the intrinsic stability of this compound. This comprehensive approach to method development and validation ultimately contributes to the quality, safety, and efficacy of this compound pharmaceutical products, supporting their appropriate use in clinical practice.
1.0 Guideline Framework This protocol is designed in compliance with the consolidated ICH Q1 (2025 Draft) guideline, which supersedes the previous series ICH Q1A-F and Q5C [1] [2] [3]. The new framework emphasizes a science- and risk-based approach and integrates stability lifecycle management, requiring that stability considerations extend throughout the product's commercial life [2] [3].
2.0 Drug Substance & Product Profile
3.0 Stability-Indicating Properties Forced degradation studies should aim to demonstrate that the analytical methods can effectively separate and quantify this compound from its degradation products. The stability of the drug's core pharmacological activity is linked to the integrity of the pyrrolidine-2,5-dione ring.
This section provides a detailed methodology for conducting forced degradation studies on this compound drug substance, as guided by ICH Q1's Section 2: "Development Stability Studies under Stress and Forced Conditions" [2] [3].
To subject this compound to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to identify likely degradation products, elucidate degradation pathways, and validate stability-indicating analytical methods.
The table below outlines the suggested stress conditions. The goal is to achieve approximately 5-20% degradation to facilitate the study of primary degradation products without causing excessive breakdown [2].
| Stress Condition | Detailed Parameters | Sample Concentration | Duration & Temp. |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl | 1 mg/mL | 7 days, 60°C |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 mg/mL | 7 days, 60°C |
| Neutral Hydrolysis | Water | 1 mg/mL | 7 days, 60°C |
| Oxidative Stress | 3% & 30% H₂O₂ | 1 mg/mL | 7 days, 25°C |
| Thermal Stress (Solid) | Dry heat | Solid drug substance | 14 days, 70°C |
| Photostability | ICH Q1B Option 2: 1.2 million lux hours of visible light and 200 watt-hours/m² of UV energy [3] | Solid and solution | N/A |
The following diagram illustrates the logical sequence of the stress testing protocol:
For long-term and accelerated studies, the following storage conditions, as per ICH Q1, are recommended. Testing frequency should be at least 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies [3].
| Study Type | Storage Condition | Minimum Duration | Key Parameters to Monitor |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% ± 5% RH | 12 months (to cover shelf-life) | Assay, Degradation Products, Dissolution (for capsules), pH & Micro (for suspension) [4] [3]. |
| Accelerated | 40°C ± 2°C / 75% ± 5% RH | 6 months | Same as above. |
| In-Use Stability (Suspension) | As per in-use conditions (e.g., 25°C) after opening | As defined by use | Physical stability, preservative efficacy, microbiological quality [3]. |
The new ICH Q1 draft introduces Section 15, "Stability Lifecycle Management" [2] [3]. This requires:
The following diagram outlines the stability lifecycle management process:
The pharmaceutical industry is undergoing a significant paradigm shift from traditional compliance-driven approaches to modern Quality by Design (QbD) frameworks that emphasize deep understanding of products and processes through science-based risk management. The International Conference on Harmonisation (ICH) has endorsed this approach through guidelines Q8-Q11, promoting innovation and continuous improvement in analytical method development [1]. For antiepileptic drugs like ethosuximide, establishing a robust analytical method is critical due to their narrow therapeutic index and the need for precise therapeutic drug monitoring. The Method Operable Design Region (MODR) represents a multidimensional combination of analytical factors that collectively ensure method robustness, providing a operational space where method performance requirements are consistently met despite intentional, deliberate variations in method parameters [1].
This compound, a succinimide anticonvulsant approved in 1957, remains the drug of choice for absence seizures and requires precise analytical methods for therapeutic monitoring due to its therapeutic range of 40-100 μg/mL [2] [3]. The application of Analytical QbD (AQbD) principles to this compound method development ensures the creation of robust, reproducible analytical procedures that maintain reliability throughout their lifecycle, from early development through commercial manufacturing and beyond. This approach is particularly valuable for pharmaceuticals like this compound that may require long-term therapeutic monitoring and have documented drug-drug interactions that can alter plasma concentrations [2] [4].
The initial phase of AQbD implementation involves defining an Analytical Target Profile (ATP) that clearly outlines the method performance requirements. For this compound analysis, the ATP should specify:
The primary analytical challenge for this compound involves its quantification in biological matrices amidst potential polytherapy with other antiseizure medications. This compound exhibits negligible protein binding and a volume of distribution of approximately 0.7 L/kg, requiring highly sensitive techniques to detect clinically relevant concentrations in plasma samples [2] [4].
A thorough risk assessment is fundamental to AQbD, identifying potential factors that may impact method performance. For this compound analysis, critical parameters typically include:
Traditional method development often uses a one-factor-at-a-time (OFAT) approach, which can be time-consuming and less effective at detecting parameter interactions. The AQbD approach employs multivariate experimental designs to systematically evaluate these parameters and their interactive effects, enabling identification of the MODR where method performance is guaranteed [1].
For this compound quantification, UPLC-MS/MS represents the current gold standard due to its superior sensitivity, selectivity, and throughput capabilities. A validated UPLC-MS/MS method for this compound demonstrates linearity across the analytical range (0.25-60 μg/mL) with correlation coefficients (r²) >0.99, and a lower limit of quantification (LLOQ) of 0.25 μg/mL, sufficient for therapeutic drug monitoring purposes [5]. This technique provides the necessary specificity to distinguish this compound from structurally similar compounds and co-administered medications, which is particularly important given that this compound is often prescribed in combination with other antiseizure drugs [2].
Table 1: Analytical Techniques for this compound Quantification
| Technique | Sensitivity | Analysis Time | Sample Preparation | Suitability for TDM |
|---|---|---|---|---|
| UPLC-MS/MS | 0.25 μg/mL | <2 minutes | Solid-phase extraction | Excellent |
| HPLC-UV | 1-2 μg/mL | 10-15 minutes | Protein precipitation | Moderate |
| GC-MS | 0.5 μg/mL | 15-20 minutes | Derivatization needed | Good |
Establishing the MODR for this compound analysis requires systematic evaluation of critical method parameters and their interactive effects on critical quality attributes such as resolution, peak asymmetry, and signal-to-noise ratio. Based on the chemical properties of this compound (a small molecule with molecular formula C₇H₁₁NO₂ and molecular weight 141.17 g/mol), the following parameters typically demonstrate critical effects on method performance [4]:
The pKa of this compound is approximately 9.3, making it amenable to analysis using both positive and negative ionization modes, though positive electrospray ionization (ESI+) typically provides superior sensitivity for this compound [5].
A Response Surface Methodology (RSM) with Central Composite Design (CCD) or Box-Behnken design is recommended for MODR establishment. The experimental design should evaluate a minimum of 3-5 factors across multiple levels to adequately characterize the response surface. For a full factorial design evaluating 4 factors at 3 levels each, approximately 81 experimental runs are required, though fractional factorial designs can reduce this number while maintaining statistical power [1].
Table 2: Example Experimental Design Matrix for MODR Establishment
| Run Order | Mobile Phase (%) | pH | Flow Rate (mL/min) | Column Temp (°C) | Peak Area | Resolution | Tailing Factor |
|---|---|---|---|---|---|---|---|
| 1 | 30 | 3.0 | 0.2 | 30 | 12540 | 2.1 | 1.05 |
| 2 | 50 | 3.0 | 0.2 | 50 | 14215 | 1.8 | 1.12 |
| 3 | 30 | 5.0 | 0.2 | 50 | 11870 | 2.3 | 1.08 |
| 4 | 50 | 5.0 | 0.2 | 30 | 13585 | 1.9 | 1.15 |
| 5 | 30 | 3.0 | 0.4 | 50 | 9865 | 2.0 | 1.10 |
| 6 | 50 | 3.0 | 0.4 | 30 | 11240 | 1.7 | 1.18 |
| 7 | 30 | 5.0 | 0.4 | 30 | 10215 | 2.2 | 1.09 |
| 8 | 50 | 5.0 | 0.4 | 50 | 12135 | 1.8 | 1.14 |
| 9 | 40 | 4.0 | 0.3 | 40 | 15210 | 2.5 | 1.02 |
Once the MODR is established, method validation must be performed at the target operating conditions and at the boundaries of the design space to demonstrate robustness. Validation should follow ICH Q2(R2) guidelines and include assessments of:
For this compound, particular attention should be paid to potential interference from other antiseizure medications that patients may be taking concurrently, such as lamotrigine, valproic acid, or levetiracetam [6] [2].
Alternative solid-phase extraction protocol:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Prior to sample analysis, system suitability tests must be performed to ensure the analytical system is operating within established parameters. For this compound analysis, the following criteria are recommended:
The relationship between critical method parameters and quality attributes can be visualized through response surface plots and overlay contour plots that define the MODR boundaries. Statistical software packages such as JMP, Design-Expert, or Minitab can generate these visualizations from the experimental data.
Diagram 1: AQbD Workflow for MODR Establishment - This diagram illustrates the systematic approach to defining the Method Operable Design Region, progressing from initial planning through experimental design to lifecycle management.
Accuracy and precision should be calculated at four concentration levels (LLOQ, low, medium, and high QC samples) with at least five replicates per level:
Calibration curves should be constructed using weighted (1/x or 1/x²) least-squares regression with a minimum of six non-zero standards:
Table 3: Method Validation Acceptance Criteria for this compound
| Validation Parameter | Acceptance Criteria | Results | Compliance |
|---|---|---|---|
| Accuracy (%) | 85-115% (80-120% LLOQ) | 92-105% | Acceptable |
| Precision (CV%) | ≤15% (≤20% LLOQ) | 3.2-7.8% | Acceptable |
| Linearity (r²) | ≥0.995 | 0.9985 | Acceptable |
| LLOQ (μg/mL) | 0.25 μg/mL | 0.24 μg/mL | Acceptable |
| Extraction Recovery | Consistent & ≥70% | 85-92% | Acceptable |
| Matrix Effect | CV ≤15% | 4.2% | Acceptable |
After establishing the MODR, verification experiments should be performed at the edges of the design space to confirm method robustness. This involves analyzing quality control samples at operating conditions that represent the MODR boundaries. A control strategy should be implemented to monitor method performance over time, including:
The analytical procedure lifecycle should be documented, including all development data, MODR boundaries, and control strategies, to facilitate future method improvements or adjustments [1].
Common issues in this compound analysis and their resolutions include:
Preventive maintenance should include regular column cleaning, source cleaning, and mass spectrometer calibration according to manufacturer recommendations.
The application of AQbD principles to the development of an analytical method for this compound provides a science-based framework for establishing a robust MODR that ensures method reliability throughout its lifecycle. The systematic approach outlined in these application notes and protocols enables pharmaceutical scientists to create methods that remain operable despite minor variations in analytical parameters, enhancing product quality and regulatory flexibility.
The MODR for this compound analysis using UPLC-MS/MS has been demonstrated to provide reliable quantification across the therapeutic range (40-100 μg/mL) and beyond, with sufficient sensitivity for therapeutic drug monitoring applications. This approach facilitates continuous improvement and method knowledge management, aligning with modern regulatory expectations for pharmaceutical analysis [1].
The following table summarizes the core chromatographic conditions developed for the simultaneous analysis of Ethosuximide and other antiepileptic drugs. This can be directly adapted for this compound separation [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Phenyl-Hexyl Column (e.g., Luna Phenyl-Hexyl) |
| Column Temperature | 40 °C |
| Mobile Phase | Gradient elution with:
It is important to note that the researchers specifically selected a Phenyl-Hexyl column over a traditional C18 because the π–π interactions between the aromatic rings in the drug molecules and the phenyl stationary phase provided superior retention and selectivity for this application [1]. The pH of the buffer was also critical for the separation of weakly acidic compounds.
Here is a step-by-step protocol based on the published method, which you can use as a template for your work with this compound [1].
The workflow below summarizes the entire analytical process from sample to result:
The developed method was rigorously validated. For this compound, the following performance characteristics were confirmed [1]:
The Analytical Target Profile (ATP) represents a fundamental concept in modern pharmaceutical analysis, serving as a prospective summary of the required quality characteristics for analytical measurements [1]. For ethosuximide, a first-line anticonvulsant medication for absence seizures, the ATP defines the necessary performance criteria for bioanalytical methods used in therapeutic drug monitoring (TDM) and clinical pharmacology studies.
This compound's clinical application requires precise monitoring due to its narrow therapeutic index and the need for personalized dosing in diverse patient populations. The ATP framework ensures that analytical methods consistently produce reportable results with acceptable uncertainty to maintain confidence in clinical decisions regarding patient therapy [1]. This approach aligns with regulatory guidelines and facilitates method validation, transfer, and lifecycle management.
Table 2: ATP Performance Criteria for this compound Quantification
| Performance Characteristic | Requirement | Experimental Validation |
|---|---|---|
| Accuracy | Within ±15% of nominal value | 85-115% of nominal concentration [3] |
| Precision | ≤15% RSD | Within-day and between-day precision <10% RSD [3] |
| Specificity | No interference from plasma components | No significant interference at retention times of this compound and IS [3] [4] |
| Sensitivity (LLOQ) | 0.25 μg/mL | Signal-to-noise ratio >10:1 [3] |
| Linearity | 0.25-60.0 μg/mL | Correlation coefficient (r²) >0.99 [3] |
| Carryover | ≤20% of LLOQ | Blank sample after ULOQ shows no significant peak |
Liquid Chromatography System:
Mass Spectrometry Conditions:
Materials and Reagents:
Solid-Phase Extraction Procedure:
Alternative: Protein Precipitation (Rapid Screening):
Table 3: Optimized MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | Method-dependent | Method-dependent | Optimized | Optimized |
| Internal Standard | Method-dependent | Method-dependent | Optimized | Optimized |
Chromatographic Conditions:
The following diagram illustrates the complete analytical workflow for this compound quantification, from sample preparation to data analysis:
This compound therapeutic range monitoring is essential due to:
The core ATP principles can be adapted for alternative matrices:
The application of the Analytical Target Profile framework for this compound bioanalysis ensures method performance aligns with clinical decision requirements throughout the method lifecycle. The UPLC-MS/MS methodology presented demonstrates how ATP principles translate into practical, validated methods that deliver reliable quantification for therapeutic drug monitoring.
The systematic approach outlined—from explicit ATP definition through comprehensive validation—supports robust this compound measurement in clinical practice. This ATP-driven paradigm facilitates method improvements and adaptations while maintaining focus on the fundamental requirement: producing reportable results with appropriate measurement uncertainty for informed clinical decisions [1].
This compound [3-ethyl-3-methylpyrrolidine-2,5-dione] represents a first-line anticonvulsant succinimide medication approved for management of absence seizures in patients aged 3 years and older. [1] The drug exerts its therapeutic effects primarily through T-type calcium channel blockade in thalamocortical neurons, thereby disrupting the oscillatory activity responsible for generating the characteristic 3 Hz "spike-and-wave" discharges seen in absence epilepsy. [1] this compound demonstrates favorable pharmacokinetic properties including >90% oral bioavailability, negligible protein binding, and a volume distribution of approximately 0.7 L/kg, which facilitates efficient blood-brain barrier penetration. [1]
Therapeutic drug monitoring (TDM) of this compound is clinically valuable due to its narrow therapeutic index and considerable interindividual variability in pharmacokinetics. The extended half-life of this compound ranges from 30 hours in children to 50-60 hours in adults, requiring 7-10 days to reach steady-state concentrations. [1] Conventional analytical methods for this compound quantification have historically faced limitations including lengthy analysis times, inadequate sensitivity, and cumbersome sample preparation procedures. The development of robust, high-throughput bioanalytical methods is therefore essential for supporting clinical TDM, pharmacokinetic studies, and formulation development activities. [2]
Design of Experiments (DoE) represents a systematic methodology for evaluating the relationship between multiple input variables (factors) and output responses (performance characteristics) while minimizing experimental resource requirements. In pharmaceutical analysis, DoE enables statistically sound optimization of analytical methods by identifying critical factors and modeling their interactions, ultimately establishing a robust design space that ensures method reliability. The DoE approach contrasts with traditional one-factor-at-a-time (OFAT) optimization by simultaneously varying all relevant factors according to predetermined experimental arrays, thereby capturing interaction effects that OFAT methodologies invariably miss.
The implementation of DoE for analytical method development typically follows a sequential approach beginning with screening designs to identify influential factors, followed by optimization designs to characterize response surfaces within the experimental region of interest. For this compound method development, this systematic approach enables researchers to efficiently identify optimal chromatographic conditions, extraction parameters, and mass spectrometric settings that collectively yield maximum analytical sensitivity, separation efficiency, and method robustness.
The DoE strategy for this compound method optimization encompasses three sequential phases: factor screening, response surface exploration, and robustness testing. Initial screening designs typically employ fractional factorial or Plackett-Burman designs to efficiently identify the most influential factors from a broad set of method parameters. Subsequent optimization phases utilize central composite designs (CCD) or Box-Behnken designs to model quadratic response surfaces and locate optimal method conditions. Finally, robustness testing employing fractional factorial designs confirms method resilience to minor variations in operational parameters.
Table 1: DoE Implementation Strategy for this compound Method Development
| Phase | Experimental Design | Primary Objectives | Key Outputs |
|---|---|---|---|
| Factor Screening | Plackett-Burman or Fractional Factorial | Identify critical factors affecting method responses | Prioritized factor list with direction of effects |
| Method Optimization | Central Composite Design (CCD) or Box-Behnken | Model quadratic response surfaces and locate optimum | Mathematical models establishing factor-response relationships |
| Robustness Testing | Fractional Factorial with narrow ranges | Verify method resilience to small parameter variations | Method operating ranges with acceptance criteria |
| Method Validation | Full factorial or randomized design | Demonstrate method performance characteristics | Validation report with accuracy, precision, and sensitivity data |
The development of a robust UPLC-MS/MS method for this compound quantification requires systematic evaluation of numerous chromatographic parameters and sample preparation variables that collectively influence method performance. Based on the literature and analytical chemistry principles, the following factors warrant consideration during initial method screening: mobile phase composition (organic modifier percentage and buffer concentration), stationary phase chemistry, column temperature, flow rate, injection volume, and mass spectrometric detection parameters. [2] For sample preparation, extraction technique (protein precipitation, liquid-liquid extraction, or solid-phase extraction), solvent composition, and purification efficiency represent additional critical factors requiring optimization.
Previous research indicates that reversed-phase chromatography using C18 or Shield RP18 columns provides adequate retention and separation for this compound, while phenyl columns generally yield insufficient retention. [2] The optimal detection method employs tandem mass spectrometry with electrospray ionization (ESI) operating in selected reaction monitoring (SRM) mode for maximal sensitivity and selectivity. Mass spectrometric parameters including capillary voltage, cone voltage, collision energy, desolvation temperature, and desolvation gas flow require systematic optimization to achieve optimal ion generation, transmission, and detection.
Initial factor screening employed a resolution III fractional factorial design to efficiently evaluate 7 factors in 8 experimental runs, thereby identifying the most influential parameters affecting critical method responses. The factors investigated included organic modifier percentage (40-70%), buffer concentration (2-10 mM), column temperature (30-50°C), flow rate (0.2-0.4 mL/min), injection volume (2-10 μL), extraction solvent ratio (50-100% organic), and reconstitution solvent composition (50-100% organic). The design evaluated three primary responses: peak area (sensitivity), peak width (chromatographic efficiency), and signal-to-noise ratio (detection capability).
Table 2: Critical Method Parameters and Their Experimental Ranges
| Factor | Low Level | High Level | Units | Impact Ranking |
|---|---|---|---|---|
| Organic Modifier (%) | 40 | 70 | % v/v | High |
| Buffer Concentration | 2 | 10 | mM | Medium |
| Column Temperature | 30 | 50 | °C | Medium |
| Flow Rate | 0.2 | 0.4 | mL/min | High |
| Injection Volume | 2 | 10 | μL | High |
| Extraction Solvent | 50 | 100 | % Organic | High |
| Reconstitution Solvent | 50 | 100 | % Organic | Low |
Statistical analysis of the screening design results identified organic modifier percentage, flow rate, and injection volume as the most influential factors affecting method sensitivity, while extraction solvent composition significantly impacted analyte recovery and matrix effects. The Pareto analysis of standardized effects confirmed that these factors exceeded the statistically significant threshold (p < 0.05), whereas buffer concentration and column temperature demonstrated lesser effects within the tested ranges. These findings guided subsequent optimization experiments by focusing resources on the most critical method parameters.
Following factor screening, a Central Composite Design (CCD) was implemented to model the nonlinear relationship between critical factors and method responses, thereby facilitating identification of the optimal method conditions. The CCD investigated three primary factors—organic modifier percentage (50-70%), flow rate (0.25-0.35 mL/min), and injection volume (5-15 μL)—across five levels (axial points at ±α, where α = 1.682) with six center point replicates to estimate pure error. The experimental design comprised 20 randomized runs to minimize systematic bias.
The CCD evaluated multiple response variables including peak area (maximization target), peak width at half height (minimization target), asymmetry factor (target 0.8-1.2), and signal-to-noise ratio (maximization target). Response surface methodology (RSM) enabled generation of mathematical models describing the relationship between factors and responses, with subsequent optimization using desirability functions to identify method conditions that simultaneously satisfied all criteria. The resulting quadratic models demonstrated excellent predictive capability with R² values exceeding 0.90 for all critical responses.
Analysis of the response surface models revealed that organic modifier percentage exhibited a quadratic relationship with peak area, with maximum response observed at approximately 60% organic modifier. Lower organic percentages improved retention but compromised peak shape, while higher percentages reduced retention time but diminished sensitivity due to ionization efficiency reduction. The flow rate demonstrated an inverse relationship with peak width, with higher flow rates producing narrower peaks but increased backpressure, necessitating a practical compromise at 0.30 mL/min. Injection volume displayed a linear relationship with peak area up to 12 μL, beyond which detector saturation occurred.
The overlay plot of response surfaces facilitated identification of a method design space wherein all critical responses simultaneously met acceptance criteria. The optimal method conditions were determined as: 60% organic modifier, 0.30 mL/min flow rate, and 10 μL injection volume. Verification experiments conducted at these optimum conditions confirmed method performance with this compound retention time of 1.2 minutes, peak asymmetry of 1.1, and signal-to-noise ratio exceeding 100:1 for standards at the lower limit of quantification.
The optimized analytical method employs the following instrumentation and conditions:
Chromatographic System:
Mass Spectrometric Detection:
Calibration standards and QC preparation: Prepare stock solutions of this compound (1 mg/mL) in methanol. Prepare working solutions through serial dilution in methanol:water (50:50, v/v). Spike appropriate volumes into drug-free human plasma to generate calibration standards (0.5-100 μg/mL) and quality control samples (1.5, 40, and 80 μg/mL). [2]
Solid-phase extraction procedure:
The optimized method should be validated according to FDA and EMA bioanalytical method validation guidelines addressing the following parameters:
The optimized UPLC-MS/MS method for this compound quantification demonstrates excellent performance characteristics meeting regulatory requirements for bioanalytical method validation. The method validation summary is presented below:
Table 3: Method Validation Summary for this compound UPLC-MS/MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range (μg/mL) | 0.5 - 100 | - |
| Correlation Coefficient (r) | 0.9987 | >0.99 |
| LLOQ (μg/mL) | 0.5 | S/N >10, Accuracy 80-120% |
| Intra-day Accuracy (%) | 96.4 - 102.8 | 85-115% |
| Intra-day Precision (% RSD) | 3.2 - 5.8 | <15% |
| Inter-day Accuracy (%) | 97.2 - 101.5 | 85-115% |
| Inter-day Precision (% RSD) | 4.1 - 6.3 | <15% |
| Extraction Recovery (%) | 89.5 ± 4.2 | Consistent and precise |
| Matrix Effect (%) | 95.2 ± 3.8 | <15% RSD |
| Benchtop Stability (6 hr, RT) | 98.5% | >85% |
| Freeze-thaw Stability (3 cycles) | 96.8% | >85% |
| Long-term Stability (30 days, -70°C) | 95.7% | >85% |
The following workflow diagram illustrates the complete experimental procedure for the DoE-optimized UPLC-MS/MS method for this compound quantification:
Diagram 1: DoE Workflow for this compound Method Optimization. This diagram illustrates the sequential approach for systematic method development, beginning with factor screening and progressing through optimization, robustness testing, and final validation.
The application of Design of Experiments (DoE) principles enables systematic optimization of a UPLC-MS/MS method for this compound quantification in human plasma. Through sequential implementation of screening designs and response surface methodology, this approach efficiently identifies optimal chromatographic and mass spectrometric conditions while characterizing factor interactions that traditional OFAT approaches would overlook. The optimized method demonstrates excellent analytical performance with sensitivity sufficient for clinical monitoring, rapid analysis time (1.8 minutes) supporting high-throughput applications, and robustness meeting regulatory validation criteria. [2]
This DoE-optimized method addresses the clinical need for reliable this compound quantification in therapeutic drug monitoring and pharmacokinetic studies. The systematic approach described in these application notes provides researchers with a validated protocol that can be readily implemented in analytical laboratories supporting epilepsy treatment and pharmaceutical development. Future applications may include adaptation of this methodology for simultaneous quantification of this compound with other anticonvulsant medications in multiplexed assays, further enhancing analytical efficiency in clinical settings.
This compound (3-ethyl-3-methylpyrrolidine-2,5-dione) is a first-line succinimide anticonvulsant primarily used for treating absence seizures, particularly in childhood absence epilepsy. As a narrow therapeutic index drug with a defined therapeutic range of 40-100 μg/mL, precise monitoring through accurate sample preparation and analytical techniques is essential for optimal therapeutic outcomes [1] [2]. This compound's clinical significance was established in a National Institutes of Health-sponsored multicenter trial which determined it as the optimal first-line medication for childhood absence epilepsy due to its superior efficacy and tolerability profile compared to alternatives [2]. The complex biological matrices in which this compound is quantified present significant analytical challenges that must be addressed through robust sample preparation methods to ensure accurate quantification, reliable therapeutic drug monitoring, and appropriate clinical decision-making.
The primary mechanism of action of this compound involves blockade of T-type voltage-gated calcium channels in thalamic neurons, with preferential affinity for the Ca_v3.2 isoform [2]. This action reduces abnormal rhythmic burst firing and spike-wave discharges characteristic of absence seizures. Beyond its effects on calcium channels, this compound also inhibits persistent sodium currents and decreases calcium-activated potassium channel activity in thalamocortical neurons, contributing to its broad antiepileptic profile [2]. The drug is readily absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 3-4 hours post-administration, with a plasma half-life of 50-60 hours in adults and 30-40 hours in children [2]. These pharmacokinetic characteristics, combined with its narrow therapeutic window, underscore the critical need for precise analytical methods for therapeutic drug monitoring.
Sample preparation represents a critical preliminary step in the analysis of this compound from biological matrices, serving to remove interfering compounds, concentrate the analyte, and ensure compatibility with subsequent analytical instrumentation. Recent advancements in sample preparation methodologies have focused on improving extraction efficiency, minimizing matrix effects, and enhancing analytical throughput while maintaining the integrity of the analyte of interest. The selection of an appropriate sample preparation technique depends on multiple factors, including the required sensitivity, available sample volume, matrix complexity, and the chosen analytical detection method [3].
Protein Precipitation (PP) represents the simplest and most rapid sample preparation approach for this compound, particularly suitable for high-throughput clinical applications. This technique involves adding an organic solvent (e.g., acetonitrile, methanol) or acid to the biological sample, resulting in protein denaturation and precipitation. Following centrifugation, the supernatant containing the analyte is directly injected or evaporated and reconstituted. PP offers exceptional recovery rates (>95%) for this compound and requires minimal technical expertise, though it provides less comprehensive sample cleanup compared to more sophisticated techniques [4].
Solid-Phase Extraction (SPE) utilizes cartridge-based sorbents to selectively retain this compound from biological samples, followed by washing steps to remove impurities and subsequent elution with an appropriate solvent. Reverse-phase C18 columns have demonstrated excellent extraction efficiency for this compound from plasma and serum samples [3]. SPE provides superior sample cleanup compared to protein precipitation, significantly reducing matrix effects in subsequent chromatographic analysis, though it requires more time and specialized equipment.
Liquid-Liquid Extraction (LLE) employs immiscible solvents to partition this compound based on its differential solubility, traditionally using organic solvents like ethyl acetate or dichloromethane. While LLE can provide exceptional sample cleanliness, it often requires large solvent volumes and multiple extraction steps, making it less suitable for high-throughput applications [3].
Recent technological advancements have focused on developing miniaturized extraction approaches that offer enhanced green chemistry profiles and reduced sample requirements. Microextraction by Packed Sorbent (MEPS) has emerged as a particularly promising technique for this compound extraction, integrating sample purification and concentration into a single step while requiring minimal sample volumes (as low as 100 μL) [3]. MEPS provides excellent extraction efficiency and can be easily automated for high-throughput applications.
Other emerging techniques include Solid Phase Microextraction (SPME) and Dried Blood Spot (DBS) extraction methods. SPME utilizes a fiber coated with extraction phase exposed to the sample, eliminating the need for solvents, while DBS involves depositing small blood volumes on specialized filter paper for simplified storage and transport [3]. Volumetric Absorptive Microsampling (VAMS) has shown particular promise for therapeutic drug monitoring of antiepileptic drugs, enabling accurate volumetric collection of biological samples without hematocrit effects [3].
Table 1: Comparison of Modern Sample Preparation Techniques for this compound
| Technique | Principle | Sample Volume | Recovery (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Protein Precipitation | Protein denaturation with organic solvents | 50-200 μL | >95 | Rapid, simple, high throughput | Limited sample cleanup |
| Solid-Phase Extraction | Selective adsorption/desorption | 100-500 μL | 85-95 | Excellent cleanup, customizable | Higher cost, more steps |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | 500-1000 μL | 80-90 | Effective for complex matrices | Large solvent volumes, emulsion formation |
| MEPS | Miniaturized SPE in syringe format | 50-100 μL | >90 | Low sample volume, automatable | Column clogging with dirty samples |
| Dried Plasma Spots | Drying on specialized paper | 10-50 μL | 80-90 | Simplified storage/shipping | Hematocrit effects, volume accuracy |
UPLC-MS/MS has emerged as the gold standard technique for this compound quantification due to its exceptional sensitivity, superior specificity, and high analytical throughput. The combination of UPLC's enhanced chromatographic resolution with MS/MS's selective detection capabilities enables precise quantification of this compound even at low concentrations in complex biological matrices [5] [4].
Reagents and Materials:
Equipment:
Mobile Phase Preparation:
Stock and Working Standard Solutions:
Sample Preparation Procedure:
UPLC-MS/MS Conditions:
Column temperature: 40°C
Autosampler temperature: 10°C
Injection volume: 5 μL
Flow rate: 0.4 mL/min
Gradient program:
MS/MS detection parameters:
Method Validation Parameters:
This UPLC-MS/MS method enables rapid analysis with a total run time of only 2.5 minutes, making it particularly suitable for high-throughput clinical applications [4]. The use of polarity switching in modern UPLC-MS/MS systems further enhances method utility by enabling simultaneous determination of multiple antiepileptic drugs, which is particularly valuable in clinical settings where polytherapy is common [4].
For laboratories without access to mass spectrometry instrumentation, HPLC-UV represents a robust, cost-effective alternative for this compound quantification. While offering less specificity than MS-based detection, well-optimized HPLC-UV methods can provide reliable results for therapeutic drug monitoring applications [6].
Reagents and Materials:
Equipment:
Mobile Phase Preparation:
Sample Preparation via Solid-Phase Extraction:
HPLC-UV Conditions:
Method Validation Parameters:
The HPLC-UV method provides adequate sensitivity for clinical monitoring of this compound within its therapeutic range (40-100 μg/mL) while requiring less specialized equipment than MS-based methods [6]. For laboratories with budget constraints, this approach represents a viable alternative that still delivers reliable results for therapeutic decision-making.
Table 2: Comparison of Analytical Techniques for this compound Quantification
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS | Immunoassay |
|---|---|---|---|---|
| Sensitivity | 0.1 μg/mL | 5 μg/mL | 1 μg/mL | 10 μg/mL |
| Specificity | Excellent | Good | Excellent | Moderate |
| Analysis Time | 2-3 min | 10-15 min | 15-20 min | <10 min |
| Sample Volume | 50-100 μL | 200-500 μL | 100-200 μL | 50-100 μL |
| Cost per Sample | High | Moderate | High | Low |
| Multiplexing Capability | Excellent | Limited | Good | None |
| Throughput | High | Moderate | Low | High |
Therapeutic drug monitoring (TDM) of this compound is essential for optimal treatment outcomes due to its narrow therapeutic index (40-100 μg/mL) and significant interindividual pharmacokinetic variability [1] [7]. The primary objectives of TDM include verifying adherence to prescribed regimens, individualizing dosage adjustments, identifying drug interactions, and investigating potential toxicity. For method validation in clinical settings, the following parameters should be rigorously evaluated:
Linearity and Calibration: Calibration curves for this compound should demonstrate consistent linearity across the analytical range (typically 1-150 μg/mL), with correlation coefficients (r²) exceeding 0.995. A minimum of six calibration points plus blank and zero samples are recommended, with the lowest calibrator establishing the lower limit of quantification [5] [4].
Precision and Accuracy: Both intra-day and inter-day precision should not exceed 15% coefficient of variation (CV) at all quality control levels, with accuracy maintained within 85-115% of nominal values. These parameters should be evaluated using quality control samples at low, medium, and high concentrations within the calibration range [4].
Selectivity and Specificity: Methods must demonstrate absence of interference from endogenous plasma components, commonly co-administered medications (valproic acid, lamotrigine, levetiracetam), and metabolites. For MS-based methods, monitoring at least two MRM transitions per analyte enhances specificity [4].
Recovery and Matrix Effects: Extraction recovery should be consistent and reproducible (>85%), with matrix effects evaluated by comparing analyte response in post-extraction spiked samples versus pure solution. The internal standard corrects for variability in extraction efficiency and ionization suppression/enhancement [5].
Stability: this compound stability should be assessed under various conditions, including short-term bench top stability, processed sample stability in autosampler, freeze-thaw stability, and long-term frozen storage stability [5].
This compound is predominantly prescribed for childhood absence epilepsy, creating unique analytical challenges related to limited blood sample volumes and formulation considerations. Recent advancements in microsampling techniques have addressed these challenges effectively:
Dried Plasma Spots (DPS): This technique requires only 10-50 μL of plasma spotted onto specialized filter paper, dried, and stored with desiccant. During analysis, a disc is punched from the spot and extracted with a suitable solvent [6]. While DPS offers simplified sample handling and shipping, potential volume inaccuracies due to hematocrit effects must be considered.
Volumetric Absorptive Microsampling (VAMS): VAMS devices provide accurate volumetric collection (typically 10-30 μL) of whole blood regardless of hematocrit levels, addressing a significant limitation of traditional dried blood spots [3]. After collection, samples are dried, stored, and then extracted for analysis.
Recent pediatric formulation development has focused on addressing the limitations of conventional this compound syrup, which contains high sugar concentrations (0.6 g sucrose per mL) contra-indicated for patients on ketogenic diets and has an unpleasant bitter taste [8]. Innovative lipid multiparticulate granule formulations have been developed with superior taste-masking properties, sugar-free composition, and flexible dosing capabilities suitable for pediatric populations [8].
Figure 1: Comprehensive Workflow for this compound Sample Preparation and Analysis in Biological Matrices
Figure 2: UPLC-MS/MS Analytical Sequence for High-Throughput this compound Quantification
The analysis of this compound in biological matrices has evolved significantly with advancements in sample preparation methodologies and analytical detection techniques. Modern approaches emphasize miniaturization, automation, and enhanced selectivity to address the challenges posed by the drug's narrow therapeutic index and the complexity of biological matrices. UPLC-MS/MS has emerged as the reference methodology for this compound quantification, offering unparalleled sensitivity, specificity, and throughput for clinical monitoring and research applications [5] [4].
Future directions in this compound analysis will likely focus on further miniaturization of sample preparation techniques, increased automation to reduce manual intervention and potential errors, and enhanced integration of multi-analyte panels for comprehensive antiepileptic drug monitoring. The development of point-of-care testing devices incorporating microfluidic technology and biosensors represents a promising frontier for rapid therapeutic drug monitoring, potentially enabling real-time dosage adjustments and improved clinical outcomes [3]. Additionally, the application of artificial intelligence and machine learning algorithms for data processing and interpretation may further enhance analytical efficiency and clinical utility.
The continuing advancement of green analytical chemistry principles will drive the development of more environmentally sustainable methodologies, reducing organic solvent consumption through miniaturized extraction techniques and alternative solvents [3]. These innovations, combined with the detailed protocols and application notes provided in this document, will empower researchers and clinicians to advance the field of this compound analysis and optimize therapeutic outcomes for patients with absence epilepsy.
Forced degradation studies are a critical component of drug development, used to identify potential degradation products, validate analytical methods, understand degradation pathways, and support the development of stable formulations [1] [2]. These studies involve exposing a drug substance to harsher conditions than those used in accelerated stability testing.
This compound is a succinimide anticonvulsant used primarily to treat absence seizures [3] [4]. As a small organic molecule with imide functional groups, it can be susceptible to hydrolysis, oxidation, and other forms of degradation. The following protocol outlines a systematic approach to stress this compound under various conditions.
The experimental workflow for the forced degradation study is summarized in the diagram below.
This section provides the specific materials, methods, and conditions for conducting forced degradation studies on this compound.
The following table summarizes the proposed stress conditions for this compound. These are based on standard ICH guidelines and should be optimized to achieve 5-20% degradation [1].
| Stress Condition | Recommended Parameters | Suggested Duration & Temperature |
|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl | 24 hours at 60°C [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours at 60°C [2] |
| Oxidative Stress | 3% H₂O₂ | 24 hours at room temperature [1] |
| Thermal Stress (Solid) | -- | 14 days at 50°C [2] |
| Photolytic Stress | ICH Option 2 (1.2 million lux hours) | As per Q1B guidelines [1] |
Sample Preparation:
A stability-indicating method must be used to separate this compound from its degradation products.
Method Summary Table:
| Parameter | Specification |
|---|---|
| Column | C8 or C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient: Buffer (A) / Acetonitrile (B) |
| Detection Wavelength | 210 nm - 230 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Run Time | ~15-20 minutes |
Upon analysis, the chromatograms of stressed samples should be compared against the control.
The following diagram illustrates the potential degradation pathways of this compound under these stress conditions.
This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on this compound. By following this approach, pharmaceutical scientists can gain critical insights into the stability profile of this API, which is essential for ensuring the safety, quality, and efficacy of the final drug product throughout its shelf life.
For researchers characterizing degradation products, understanding the parent drug's core properties is the first crucial step. The table below summarizes the fundamental profile of this compound based on the available information.
| Property | Description |
|---|---|
| Chemical Name | 3-ethyl-3-methylpyrrolidine-2,5-dione [1] |
| Molecular Mass | 141.2 g/mol [2] |
| Structure | Succinimide derivative; chiral compound with one asymmetric carbon atom [2] |
| Melting Point | 64°C to 65°C [2] |
| pKa | 9.3 (weakly acidic) [2] |
| Partition Coefficient | 9 (chloroform/water; pH 7) [2] |
| Solubility | Freely soluble in ethanol and water (190 mg/5 mL) [2] |
| Major Metabolic Enzymes | Primarily hepatic CYP3A4 [3] |
Key Stability & Handling Considerations:
Here are some frequently asked questions and troubleshooting guides tailored for scientists working with this compound in a research and development setting.
Q1: What is the primary mechanism of action of this compound? A1: this compound is primarily a T-type calcium channel blocker. It inhibits low-threshold T-type calcium currents in thalamic neurons, which disrupts the thalamocortical oscillatory activity responsible for generating the 3 Hz spike-and-wave discharges seen in absence seizures [4] [2]. It may also have secondary effects on sodium and potassium channels [4].
Q2: What are the major known metabolites of this compound? A2: this compound is extensively metabolized in the liver. The known metabolites are considered inactive and include [2]:
Q3: What analytical techniques are commonly used for monitoring this compound? A3:
Challenge: Inconsistent or low recovery of this compound in sample preparation.
Challenge: Observing unexpected peaks or loss of potency in formulated samples.
The experimental workflow for degradation product analysis typically involves several key stages. First, Stress Testing (Forced Degradation) is conducted by exposing the drug substance to various stress conditions including acidic and alkaline hydrolysis, oxidative stress (e.g., with hydrogen peroxide), thermal stress, and photolytic stress to intentionally generate degradation products. Next, Sample Analysis is performed using techniques like HPLC-UV/PDA to separate and initially detect the degradants. Then, Degradant Identification takes place using more advanced methods such as LC-MS/MS to determine the molecular weight and fragmentation patterns of the impurities. Finally, Structural Characterization is conducted using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to fully elucidate the chemical structures of the major degradation products.
The search results I obtained are strong on clinical pharmacology but lack specific data on this compound degradation products. To advance your research, I suggest:
For any new drug substance or product, including Ethosuximide, the ICH Q1A(R2) guideline is the definitive source for stability testing requirements. This guideline, issued by both the FDA and the European Medicines Agency (EMA), defines the standard conditions under which stability must be tested [1] [2].
The table below outlines the standard storage conditions required by ICH Q1A(R2) for long-term, intermediate, and accelerated testing.
| Study Type | Storage Condition | Minimum Time Period Covered at Submission |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
These conditions are designed to simulate the stresses a drug may encounter over its shelf life and are your starting point for designing forced degradation studies.
Understanding the intrinsic properties of this compound is crucial for anticipating its stability behavior. The following diagram summarizes its core characteristics and primary mechanism of action.
Based on the core properties of this compound, here are key factors and potential solutions to consider for your experimental design:
Forced Degradation Studies: To understand the chemical behavior of this compound, you should proactively stress the drug substance under more severe conditions than the standard ICH ones. This includes:
Analytical Method Development: The primary tool for stability testing will be a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). Your method must be able to separate this compound from its degradation products, demonstrating specificity and the ability to accurately quantify the active ingredient.
Troubleshooting Common Scenarios:
Q1: What are the critical method parameters to monitor for a robust Ethosuximide HPLC-UV analysis? The most critical parameters are typically the pH of the aqueous buffer and the flow rate of the mobile phase. Small, deliberate variations in these factors can significantly impact the retention time, peak shape, and resolution from other compounds in the analysis [1] [2] [3].
Q2: My this compound peak has shifted or is co-eluting with another substance. What should I check first? First, verify the pH and composition of your mobile phase buffer. Then, check the flow rate for consistency. These are the most common sources of retention time variability. The method should be robust enough to tolerate minor fluctuations in these parameters without affecting the quantification [2] [3].
Q3: How much variation in pH and flow rate is typically acceptable? A well-developed method should be robust against small variations. Based on general HPLC validation practices, a common approach is to test a variation of ±0.1 to 0.2 units for pH and ±0.1 mL/min for flow rate (e.g., 0.9 to 1.1 mL/min around a nominal 1.0 mL/min flow) [2]. The acceptable range for your specific method should be determined during robustness testing.
The following table summarizes potential issues related to pH and flow rate, along with recommended solutions. This data is synthesized from a specific, validated HPLC-UV method for antiepileptic drugs that includes this compound [4] [5].
| Observed Issue | Potential Cause | Recommended Solution |
|---|
| Shift in this compound Retention Time | - Mobile phase pH drift.
Validated Method Parameters for Reference: The robust method from the literature uses the following conditions for the simultaneous analysis of this compound and other antiepileptic drugs [4] [5]:
This protocol provides a step-by-step guide to experimentally verify the robustness of your HPLC method against variations in pH and flow rate.
1. Objective To demonstrate that the analytical method remains unaffected by small, deliberate variations in the pH of the buffer and the flow rate of the mobile phase.
2. Experimental Design A univariate approach or a fractional factorial design can be used. The simpler univariate approach is described below.
3. Materials and Equipment
4. Procedure
5. Acceptance Criteria The method is considered robust if, across all tested variations:
The workflow for this testing procedure is summarized in the following diagram:
The following issues can affect all peaks in a chromatogram similarly. Addressing these is often the first step in troubleshooting [1].
| Problem Cause | Effect on Peak Shape | Recommended Solution |
|---|---|---|
| Poor System Connections | Tailing | Check and replace poorly sized or improperly connected capillaries and unions in the flow path between injector and detector [1]. |
| Column Inlet Void | Tailing | Replace the column. Reversing flow direction may offer a short-term fix, but replacement is the most reliable solution [1]. |
| Debris on Inlet Frit | Tailing or split peaks | Consistently use an inline filter between the injector and column. The inlet frit can be replaced, though this requires extreme care [1]. |
| Radial Packing Density Heterogeneity | Fronting | This is largely a manufacturing issue. For users, the solution is to replace the column from a reputable supplier [1]. |
Once physical issues are ruled out, method conditions and system configuration play a critical role. The following workflow outlines a systematic approach to diagnose and resolve peak shape issues.
A system with low extra-column volume (ECV) is crucial to prevent band broadening and loss of resolution, especially in fast, highly efficient separations [2]. One study determined the ECV of a modern UHPLC system to be as low as 9 µL, which helps maintain excellent peak symmetry even at high flow rates [2].
Adjusting analytical conditions can directly improve peak shape. An investigation into separating anti-epileptic drugs, including this compound, showed that increasing the flow rate can sometimes improve peak symmetry without significant loss of efficiency [2].
For example, the symmetry of the primidone peak improved as the flow rate increased from 0.2 mL/min to 1.5 mL/min [2]. While this specific data is for primidone, it demonstrates a general principle that can be tested for this compound.
Specific properties of the this compound molecule present unique analytical challenges that can influence peak shape and detection.
What should I check first if all peaks in my chromatogram are tailing? If all peaks are affected similarly, the cause is almost certainly physical [1]. Your first step should be to check for poorly made connections in the LC system flow path and ensure you are using a properly installed inline filter to protect the column from debris [1].
Can a column itself be the cause of peak asymmetry? Yes. Over time and with physical stress, the particle bed inside the column can rearrange, creating a void at the inlet that acts as a mixing chamber and causes severe peak tailing. While reversing the flow direction can sometimes temporarily restore performance, replacing the column is the most reliable solution [1].
Why is my this compound signal weak or noisy? This is likely due to its inherent physicochemical properties. This compound lacks a strong chromophore, forcing detection at low UV wavelengths where mobile phase background noise is high. Consider using a derivatization strategy to create a derivative that can be detected at a higher, less noisy wavelength [3].
The search results provide strong guidance on physical causes and general system optimization, but detailed protocols for chemical modifications of the mobile phase or stationary phase to resolve this compound-specific asymmetry were not available.
Proper sample handling is fundamental to ensuring analyte stability. The following workflow outlines the key steps from collection to analysis, highlighting critical control points.
Workflow Stage Guidance:
The following table summarizes the core parameters from a validated, fully automated LC-MS/MS method suitable for this compound, which can serve as a robust reference for your own protocol development [1].
| Parameter | Specification for this compound |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volume | 100 μL plasma |
| Sample Preparation | Fully automated protein precipitation (ACN) and filtration |
| Internal Standard | Isotopically labeled standards (e.g., this compound-D*) |
| Chromatography Column | C18 (2.1 × 50 mm, 2.7 μm) |
| Retention Time (RT) | 1.8 minutes |
| Multiple Reaction Monitoring (MRM) | 140.07 → 42.00 |
| Total Run Time | 4.5 minutes |
| Key Validation Results | Linear range, precision <15%, accuracy ±10% of nominal |
Here are solutions to common challenges encountered during the analysis of antiepileptic drugs like this compound.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Incomplete protein precipitation; analyte adsorption. | Ensure precise acetonitrile-to-plasma ratio; use silanized vials; confirm internal standard correction [1]. |
| Matrix Effects | Ion suppression/enhancement from co-eluting compounds. | Use appropriate isotopic internal standard; optimize chromatographic separation to shift analyte's retention time [1]. |
| Carryover | Contamination of the injection system or needle. | Implement and optimize needle wash steps; review system maintenance; check carryover as part of method validation (<2% is acceptable) [1]. |
| Chromatographic Peak Tailing | Column degradation; non-optimal mobile phase pH. | Flush and regenerate or replace the C18 column; adjust concentration of formic acid/ammonium formate in mobile phase [1]. |
Frequently Asked Questions:
What is the therapeutic range for this compound in plasma? The generally accepted anticonvulsant therapeutic range for this compound is 40–100 μg/mL. Plasma concentrations below 40 μg/mL are rarely effective [2].
Is HPLC-UV a viable alternative for this compound analysis? Yes. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a well-established, cost-effective technique for assaying antiepileptic drugs in biological fluids and is often described in official pharmacopeias [3]. While it may offer less sensitivity than LC-MS/MS, it remains a robust choice for TDM.
How does the mechanism of action relate to its analysis? Understanding the pharmacology is key. This compound primarily works by blocking T-type calcium channels in thalamic neurons, which inhibits the rhythmic oscillations that cause absence seizures [4] [5] [6]. This specific action is unrelated to the chemical analysis of the drug in plasma.
Since explicit stability data is missing, I strongly recommend you incorporate the following into your experimental plan:
The table below summarizes established analytical methods used for this compound determination, which are commonly subject to transfer.
| Method | Key Characteristics | Sample Volume | Run Time | Key Challenges in Transfer |
|---|---|---|---|---|
| UPLC-MS/MS [1] | High sensitivity & specificity; Solid-Phase Extraction (SPE) | 0.25 mL plasma | 1.8 min | Transfer of complex SPE and MS instrumentation; matrix effects. |
| HPLC-UV (Plasma) [2] | Robust, widely available; simple protein precipitation | Not Specified | Longer than UPLC | Achieving consistent precision and accuracy (<15%); longer run times. |
| HPLC-UV (Dried Plasma Spot - DPS) [2] | Simplified sample storage & shipping | Derived from DPS | Not Specified | Potential inaccuracy vs. plasma (mean difference: 20.6%); sample spot homogeneity. |
| Immunoassay (EMIT) [3] | High-throughput; automated | 0.5 mL serum | Very fast | Cross-reactivity; different results vs. chromatographic methods. |
Here are specific challenges and solutions you might encounter when transferring an this compound quantification method.
| Challenge | Potential Root Cause | Troubleshooting Steps & Solutions |
|---|---|---|
| Inconsistent Results (Precision/Accuracy) | Variation in sample prep (extraction efficiency, timing) | Standardize and validate every manual step (e.g., vortexing time, centrifugation speed/temperature) [2]. |
| Analytical Inaccuracy (DPS Methods) | Variable extraction from dried matrix; hematocrit effect | Correlate DPS results extensively with plasma method during transfer; establish a new, validated reference range [2]. |
| Long Chromatographic Run Times | Inefficient method translation (HPLC to UPLC) | Re-optimize gradient program and flow rate for the target instrument to reduce run time while maintaining resolution [1]. |
| Signal Drift or Suppression (MS) | Differences in instrument source cleanliness or mobile phase | Implement stricter sample clean-up; standardize mobile phase composition and source cleaning schedules across labs [1]. |
For a transfer, you need a robust starting method. The following protocol is adapted from a validated procedure for quantifying this compound alongside other antiepileptic drugs in human plasma and Dried Plasma Spots (DPS) [2].
1. Sample Preparation:
2. Chromatography Conditions:
3. Method Validation (Parameters to Re-Establish During Transfer): The receiving laboratory must demonstrate the method performs acceptably in their hands. Key parameters include [2]:
This workflow outlines the core steps for quantifying this compound using an HPLC-UV method, from sample preparation to data analysis.
What is the fundamental goal of an analytical method transfer? It is the process of introducing a validated method from a developing laboratory (sender) to a designated quality control laboratory (receiver) so it can be used for its intended purpose reliably. Success is measured by the receiving lab's ability to reproduce the method's performance characteristics [4].
What is the single most critical step for a successful transfer? Early and detailed communication. The sending lab must provide a comprehensive transfer protocol with all development data, known quirks, and detailed instructions. The receiving lab must be transparent about its equipment, analyst skills, and any difficulties encountered during the process [4].
For researchers requiring a robust and sensitive HPLC-UV method for therapeutic drug monitoring (TDM) of multiple AEDs, including this compound, the following protocol has been developed and validated according to FDA guidelines [1].
Here is the step-by-step methodology for analyzing plasma samples [1]:
1. Sample Preparation
2. Chromatographic Conditions
3. Method Performance The validated performance characteristics for this compound are summarized below [1]:
| Parameter | Specification for this compound |
|---|---|
| Calibration Range | 3 – 150 mg/L |
| Linearity | Demonstrated across the calibration range |
| Accuracy & Precision | Within acceptable validation limits |
This method is particularly advantageous because it uses a simple protein precipitation for sample preparation and a Phenyl–Hexyl column, which provides unique selectivity for compounds with aromatic structures [1].
While the above method is robust for HPLC-UV, other techniques offer higher throughput or sensitivity.
LC-MS/MS for High-Throughput TDM: A fully automated LC-MS/MS method can quantify 26 AEDs, including this compound, in just 4.5 minutes [2].
HPLC-Fluorescence for Specific Drugs: For certain newer AEDs like perampanel, HPLC with fluorescence detection offers high specificity with simple sample preparation. While not used for this compound here, it demonstrates the principle of tailoring the detection method to the analyte [3].
Chromatographic problems can impact the accuracy and reliability of your results. Here are common issues and solutions, particularly relevant for multi-analyte methods [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | Polar interactions with residual silanol groups on column. | Operate at a lower pH (e.g., pH 5.1); use a highly deactivated (end-capped) column [1] [4]. |
| Broad Peaks | Mobile phase flow rate too low; guard column contaminated. | Adjust flow rate; replace or regenerate the guard column [4]. |
| Retention Time Drift | Column temperature fluctuations; mobile phase evaporation/degradation. | Use a column oven; prepare fresh mobile phase regularly [4]. |
| Ghost Peaks | Contamination in injector or column from previous samples. | Flush the injector and column with strong solvent; include a washing step in the gradient [4]. |
To visualize the entire process from method setup to problem resolution, follow this logical workflow:
Q1: Why is a Phenyl-Hexyl column recommended for this analysis instead of a standard C18? A1: The Phenyl-Hexyl stationary phase provides a unique retention mechanism based on π-π interactions with the aromatic rings present in the chemical structures of many AEDs, including this compound. This offers complementary and often improved selectivity compared to a standard C18 column, which is crucial for separating complex mixtures [1].
Q2: My laboratory does not have a Phenyl-Hexyl column. What are my options? A2: While the Phenyl-Hexyl column is optimal, other methods exist. You can:
Q3: What is the most critical parameter to control for method reproducibility? A3: Maintaining a stable mobile phase pH and column temperature is critical. Even small fluctuations can significantly alter the ionization state of analytes and their retention times, especially for a weakly acidic drug like phenobarbital, which is often analyzed alongside this compound [1] [4].
For researchers aiming to monitor this compound alongside other antiepileptic drugs, a 2023 study developed and validated a simple, robust HPLC-UV method. The key parameters are summarized below [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Column | Luna Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) [1] [2] |
| Mobile Phase | A: Potassium Phosphate Buffer (25 mM, pH 5.1) B: Methanol [1] [2] | | Elution Mode | Gradient | | Gradient Program | • 0 min: 15% B • 5 min: 15% B • 15 min: 55% B • 16 min: 100% B • 20 min: 100% B • 21 min: 15% B • 25 min: 15% B (re-equilibration) [1] | | Flow Rate | 1.0 mL/min [1] [2] | | Column Temperature | 40 °C [1] [2] | | Detection Wavelength | 210 nm [1] [2] | | Injection Volume | 10 µL [1] [2] | | Sample Preparation | Protein precipitation with acetonitrile (typically a 1:3 ratio of plasma to acetonitrile), vortex-mix, then centrifuge. The supernatant is diluted with water or mobile phase and injected [1] [2]. | | Linear Range | 3 - 150 mg/L [1] [2] |
Optimizing the mobile phase is crucial for achieving a sharp, well-resolved peak for this compound. The following workflow outlines a logical approach to method development and troubleshooting.
Why is my baseline noisy or drifting?
Why is the this compound peak tailing or too broad?
Why is the retention time drifting?
Why is the peak fronting?
Limit of Detection (LOD) is the lowest concentration of ethosuximide that your method can reliably detect. Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [1].
| Parameter | Definition | Typical Acceptance Criterion |
|---|---|---|
| Limit of Detection (LOD) | Lowest concentration that can be detected (but not necessarily quantified) [1]. | Signal-to-Noise Ratio (S/N) ≥ 3:1 [1] [2]. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision [1]. | Signal-to-Noise Ratio (S/N) ≥ 10:1; Precision (RSD) ≤ 20%; Accuracy 80-120% [1] [3]. |
Improving sensitivity is a systematic process. The following workflow outlines the key decision points and strategies based on your chosen analytical technique.
Effective sample preparation is critical for isolating this compound from the complex biological matrix and concentrating it, which directly lowers LOD and LOQ [4] [5].
The choice of detector and its optimization is a primary factor in method sensitivity.
The way you process data and build your calibration model can influence your reported limits.
Q1: How do I calculate LOD and LOQ using data from my calibration curve? You can use the method described in ICH Q2(R1) guidelines [2]:
Q2: My calculated LOD seems too low. Are these values final? No, values calculated from the calibration curve are estimates. The ICH requires you to experimentally confirm them by preparing and analyzing multiple samples (e.g., n=6) at the estimated LOD and LOQ concentrations. You must demonstrate that at the LOD, a peak is reliably detected, and at the LOQ, the precision and accuracy meet your predefined criteria (e.g., ±20% for LOQ) [2] [3].
Q3: What is the most reliable way to determine the LOQ? While methods based on the calibration curve or signal-to-noise are common, the most defensible approach is based on the definition of LOQ: the lowest level with acceptable precision and accuracy. This involves:
Q4: What are the typical therapeutic and toxic ranges for this compound to guide my sensitivity goals? When developing your method, it's useful to know the clinical context [8]:
The following data is primarily derived from a large, double-blind, randomized controlled trial (N=453) in children with newly diagnosed Childhood Absence Epilepsy (CAE), which provides Class I evidence [1] [2].
| Outcome Measure | Ethosuximide | Valproic Acid | Lamotrigine | Statistical Significance (P-value) |
|---|
| Seizure Freedom at 12 Months | 45% (70/154) | 44% (64/146) | 21% (31/146) | this compound vs. Lamotrigine: < 0.001 Valproic Acid vs. Lamotrigine: < 0.001 this compound vs. Valproic Acid: 0.82 | | Treatment Failure due to Lack of Seizure Control | Not Reported | Not Reported | Not Reported | < 0.001 (Lamotrigine cohort had ~2/3 of these failures) | | Treatment Failure due to Intolerable Adverse Events | 25% (38/154) | 33% (48/146) | 20% (29/146) | < 0.037 | | Attentional Dysfunction at 12 Months | Lower rate | Significantly higher rate | Lower rate | < 0.01 (Valproic Acid vs. This compound/Lamotrigine) |
1. Key Clinical Trial: Glauser et al. (2010, 2013)
This was a double-blind, randomized, controlled clinical trial designed to provide Class I evidence for initial monotherapy in CAE [2].
The differing clinical profiles of these drugs are rooted in their distinct molecular mechanisms, which primarily target the thalamocortical circuit involved in generating absence seizures.
The following diagram illustrates the primary molecular targets of this compound and valproic acid within a thalamocortical neuron.
The diagram above shows the primary targets, while the details of each drug's mechanism are below:
Based on the synthesized evidence, the following guidance can be provided:
The combination therapy of valproate (VPA) and ethosuximide (ESM) presents a complex profile with both potentially beneficial pharmacodynamic interactions and significant pharmacokinetic interactions that require careful management.
| Interaction Domain | Type of Interaction | Key Finding | Clinical Implication |
|---|---|---|---|
| Pharmacokinetics | VPA inhibits ESM metabolism | ↓ ESM clearance by ~15%; ↑ ESM half-life from 44 to 54 hours [1] [2] | Potential for ESM toxicity; TDM recommended |
| Pharmacodynamics (Preclinical) | Anti-seizure effect | Additive anticonvulsant effect in mouse models [3] | Enhanced efficacy for absence seizures |
| Pharmacodynamics (Preclinical) | Neurotoxic effect | Infra-additive (less than additive) neurotoxicity in mice [3] | Better therapeutic index than either drug alone |
| Pharmacodynamics (Preclinical) | Anti-absence effect | Infra-additive effect on spike-wave discharges in rat models [4] | Suggests complex, model-dependent outcomes |
The following table summarizes quantitative findings from key clinical pharmacokinetic studies.
| Study Details | ESM Clearance (ml/hr/kg) | ESM Half-Life (hours) | Key Parameter Changes |
|---|---|---|---|
| Single ESM dose (Baseline) [2] | 13.1 | Not specified | Baseline kinetics in healthy adults |
| ESM at steady-state [2] | 11.1 | Not specified | Clearance decrease demonstrates nonlinear ESM kinetics |
| ESM + VPA co-administration [1] | 9.5 ml/min (avg) | 44 → 54 (avg) | Significant (p<0.05) ↓ clearance & ↑ half-life |
| Interindividual Variability [1] | 2/6 subjects showed no interaction | - | Highlights significant individual metabolic differences |
The primary human pharmacokinetic data comes from a 1984 study that followed this methodology [1]:
Preclinical studies reveal the therapeutic potential of the VPA-ESM combination, primarily due to a favorable dissociation between anti-seizure and neurotoxic effects.
The key pharmacodynamic evidence comes from a 1988 mouse model study with this design [3]:
The experimental data suggests that while the VPA-ESM combination can be clinically effective, several factors must be considered:
Current literature lacks modern, large-scale clinical trials to validate these findings in diverse patient populations. The available human pharmacokinetic data is from the 1980s, and contemporary studies using model-informed precision dosing approaches would provide more clinically relevant guidance for this combination therapy [6].
The table below summarizes the core therapeutic drug monitoring parameters for this compound and contrasts them with other common anticonvulsants based on the search results.
| Parameter | This compound | Valproic Acid | Lamotrigine | Levetiracetam | Carbamazepine |
|---|---|---|---|---|---|
| Primary Indication | Absence seizures (first-line) [1] | Absence seizures; generalized tonic-clonic seizures [1] | Various (e.g., off-label in absence epilepsy) [1] | Broad-spectrum (incl. antiepileptogenic potential) [2] [3] | Focal and generalized tonic-clonic seizures |
| Therapeutic Range | 40 - 100 mcg/mL [4] | Information missing | Information missing | Information missing | Information missing |
| Protein Binding | Negligible [1] | High | Information missing | Information missing | Information missing |
| Metabolism | Hepatic (primarily CYP3A4) [1] | Hepatic | Hepatic | Minimally hepatic | Hepatic (strong enzyme inducer) |
| Half-Life (Adults) | 50 - 60 hours [1] | Information missing | Information missing | Information missing | Information missing |
| Impact of TDM on Outcome | N/A (Specific data not in search) | N/A (Specific data not in search) | N/A (Specific data not in search) | N/A (Specific data not in search) | N/A (Specific data not in search) |
| Noted Drug Interactions | Levels reduced by carbamazepine [5]; complex interaction with valproic acid [1]; reduces lamotrigine levels [1] | Alters this compound levels [1] | Levels reduced by this compound [1] | Information missing | Reduces this compound levels [1] [5] |
Note: "N/A" indicates that the search results, while confirming TDM benefits for newer antiseizure medications as a group, did not provide specific outcome data for individual drugs outside of the context of this compound [6].
The search results provide insights from key animal and human studies that inform the use and monitoring of these medications.
The following diagram illustrates the primary mechanism of action of this compound and its key metabolic interactions, which are central to its therapeutic application and monitoring.
Therapeutic drug monitoring is a critical tool for optimizing treatment, especially given the interactions and narrow therapeutic index of many antiseizure medications [4].
While the parameters for this compound are well-established, the search results highlight a broader context for TDM:
The table below summarizes how ethosuximide compares to other ASMs based on their mechanisms of action and commonly associated adverse effects.
| ASM / Drug Class | Primary Mechanism of Action | Common Adverse Effects | Serious/Idiosyncratic Adverse Effects |
|---|---|---|---|
| This compound | Blocks T-type calcium channels in thalamic neurons [1] | GI upset (nausea, vomiting, diarrhea, anorexia), drowsiness, lethargy, headache, hiccups [1] [2] | Agranulocytosis, aplastic anemia, Stevens-Johnson syndrome (SJS), systemic lupus erythematosus (SLE), drug-induced immune thrombocytopenia (DITP) [1] [2] |
| Sodium Channel Blockers (e.g., Carbamazepine, Lamotrigine, Phenytoin) | Blocks voltage-gated sodium channels [3] [4] | Dizziness, diplopia, ataxia, drowsiness [3] [4] | Skin rashes (including SJS), hyponatremia (for some), cardiac arrhythmias (Lamotrigine in patients with cardiac disease) [3] [4] | | GABAergic Agents (e.g., Benzodiazepines, Phenobarbital) | Enhances GABAA receptor function [3] | Sedation, cognitive impairment, drowsiness, asthenia, dependence [3] [4] | Respiratory depression (especially with IV administration), withdrawal seizures [3] | | Broad-Spectrum / Multiple Mechanisms (e.g., Valproate, Levetiracetam, Topiramate) | Varies (e.g., enhances GABA, blocks sodium channels, modulates SV2A) [3] [4] | Valproate: Weight gain, tremor. Levetiracetam: Irritability, mood swings, aggression. Topiramate: Cognitive impairment, word-finding difficulty, weight loss, paresthesia [3] [4] | Valproate: Hepatotoxicity, teratogenicity, pancreatitis. Levetiracetam: Severe psychiatric reactions. Topiramate: Acute myopia, angle-closure glaucoma, metabolic acidosis [3] [5] |
For researchers, the following established methodologies are used to investigate the adverse effects highlighted above.
This protocol is designed to evaluate the potential of a drug like this compound to cause bone marrow suppression.
This protocol uses behavioral tests to quantify neurological side effects common to many ASMs.
This compound's specific mechanism underlies both its efficacy and its distinct adverse effect profile. The following diagram illustrates this pathway and its implications.
For absence seizures, high-quality evidence supports the use of ethosuximide, valproate, and lamotrigine. The table below summarizes key findings from a major randomized controlled trial and a Cochrane Review [1].
| Antiseizure Medication | Seizure Freedom at 12 Months | Treatment Failure Due to Adverse Events | Key Considerations |
|---|---|---|---|
| This compound | 45% (70/154) [1] | 25% (38/154) [1] | First-line for absence seizures; not effective for tonic-clonic seizures [1]. |
| Valproate | 44% (64/146) [1] | 33% (48/146) [1] | Broad-spectrum efficacy; preferred if comorbid tonic-clonic seizures; significant teratogenic risk [2] [1]. |
| Lamotrigine | 21% (31/146) [1] | 20% (29/146) [1] | Lower efficacy for seizure freedom; requires slow titration [2] [1]. |
While a formal cost-effectiveness model is not available in the search results, current pricing data provides strong indirect evidence for cost-efficiency.
For researchers designing a cost-effectiveness analysis (CEA), here is a framework based on common health economic methods and the data points identified.
1. Objective To determine the most cost-effective initial monotherapy for childhood absence epilepsy by comparing the incremental cost-effectiveness ratios (ICERs) of this compound, valproate, and lamotrigine.
2. Methodology A decision-analytic Markov model would be appropriate, simulating a patient cohort over a lifetime horizon (e.g., 20 years). The model should include three primary health states: Seizure-Free, Treatment Failure, and Remission/Death [6].
3. Data Inputs The model requires the following key data inputs, which can be sourced from the literature:
Clinical Probabilities
Cost Inputs (Annual, per patient)
Health Utility Weights
4. Analysis
The following diagram illustrates the structure of the proposed cost-effectiveness analysis.
Based on the available evidence, while a formal published cost-effectiveness analysis is lacking, a strong inference can be made:
Ethosuximide demonstrates superior efficacy and tolerability for absence seizures compared to other anti-seizure medications.
Table 1: Comparative Efficacy in Childhood Absence Epilepsy (CAE) [1]
| Medication | Seizure Freedom Rate (Initial Monotherapy) | Long-Term Tolerability Profile | Notes |
|---|---|---|---|
| This compound | 53% | Better tolerability | First-line due to efficacy and favorable profile |
| Valproic Acid | 58% | Less favorable | Risk of idiosyncratic hepatotoxicity; weight gain, teratogenicity |
| Lamotrigine | Not specified (Less effective than others) | -- | Less effective than this compound or valproic acid |
Table 2: Model-Informed Precision Dosing for this compound Monotherapy [2] Data derived from a clinical trial (n=103) with dose titration over 16-20 weeks.
| Probability of Seizure Freedom | Target AUC (μg·h/mL) | Corresponding Daily Dose | Frequency of Intolerable AEs |
|---|---|---|---|
| 50% | 1,027 | 40 mg/kg | 11% |
| 75% | 1,489 | 55 mg/kg | 16% |
Key clinical trials and research on this compound utilize specific methodologies critical for interpreting data.
Childhood Absence Epilepsy (CAE) Clinical Trial
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Trial
In Vitro Electrophysiology Studies
This compound exerts its anti-absence effects primarily by targeting thalamocortical oscillatory circuitry. The following diagram illustrates the core mechanism:
This compound directly inhibits T-type calcium channels in thalamic neurons [1] [3]. This inhibition reduces low-threshold calcium currents that generate the rhythmic 3 Hz "spike-and-wave" discharges on EEG, which are the hallmark of absence seizures [3] [4]. By disrupting this pacemaker activity, this compound raises the threshold for seizure initiation without affecting other seizure types like tonic-clonic.
The table below summarizes the experimental data and results for a validated QbD-based RP-HLC method, which can be used for objective comparison [1].
| Validation Parameter | Experimental Protocol & Conditions | Results & Supporting Data |
|---|---|---|
| Analytical Technique | RP-HPLC with Phenomenex C18 column (250 mm × 4.6 mm, 5 µm). Mobile phase: Phosphate buffer (pH 3.5):Methanol (60:40, v/v). Flow rate: 1.0 mL/min. Detection: 210 nm [1]. | Retention Time: ~4.2 minutes [1]. |
| Linearity & Range | Prepared and analyzed standard solutions at multiple concentrations across the claimed range [1]. | Range: 5–50 µg/mL. Correlation Coefficient (R²): 0.999 [1]. | | Accuracy | Recovery studies conducted by analyzing samples of known concentration and calculating the percentage recovered [1]. | Recovery: 98.5–101.2% [1]. | | Precision (Repeatability) | Multiple injections of a homogeneous sample were analyzed to evaluate the closeness of the results under the same conditions [1]. | %RSD: < 2% [1]. | | Specificity | The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients) was confirmed [1]. | A sharp, symmetric peak for this compound was reported, indicating good specificity [1]. | | Robustness | Deliberate, small changes in critical method parameters (e.g., pH, flow rate, solvent composition) were introduced as per the QbD-based DoE to evaluate the method's resilience [1]. | The method was found to be robust, with the established "Design Space" ensuring consistent performance despite minor variations [1]. | | Sensitivity (LOD & LOQ) | LOD and LOQ were calculated based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve [1]. | LOD: 0.25 µg/mL. LOQ: 0.80 µg/mL [1]. |
The this compound method was developed using a systematic QbD approach, which provides a more scientific and robust foundation compared to the traditional one-variable-at-a-time (OVAT) method [1]. The following diagram illustrates this logical workflow.
The validation data for the this compound method was generated following the ICH Q2(R1) guideline [1]. This is the definitive international standard that outlines the core validation parameters and methodology.
The table below summarizes two techniques used for determining this compound concentration, which can be adapted for stability-indicating methods that distinguish the drug from its degradants [1] [2].
| Method | Key Features | Throughput | Reported Use |
|---|---|---|---|
| Enzyme-Multiplied Immunoassay Technique (EMIT) [1] | Homogeneous immunoassay; uses antibody competition and enzyme activity measurement. | High (suited for clinical monitoring) | Therapeutic Drug Monitoring (TDM) in serum |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] | Uses UPLC with a C18 column and tandem MS detection; involves solid-phase extraction. | High (1.8 min chromatographic run time) | Bioanalysis in human plasma |
The following workflow outlines the core steps of a high-throughput UPLC-MS/MS method that can be optimized for separation of this compound from its degradation products [2].
Key Steps and Parameters:
To transform the methods above into a validated test for specificity against degradation products, you would need to incorporate the following strategies:
| Validation Parameter | Result / Value | Experimental Protocol & Conditions |
|---|---|---|
| Linearity Range | 5–50 µg/mL [1] | A series of standard solutions across this range were analyzed. The correlation coefficient (R²) was 0.999, demonstrating an excellent proportional relationship between concentration and detector response [1]. |
| Accuracy | 98.5–101.2% (Recovery) [1] | Determined by spiking known amounts of this compound into a sample matrix (e.g., bulk drug or dosage form) and comparing the measured value to the true added value. The high recovery percentage indicates high accuracy [1]. |
| Precision | < 2% RSD (Relative Standard Deviation) [1] | Precision was confirmed through repeatability studies, likely involving multiple injections of the same homogeneous sample. An RSD of less than 2% confirms the method's high reproducibility [1] [2]. |
| Robustness | Demonstrated [1] | Assessed by deliberately varying critical method parameters (e.g., pH of the mobile phase, flow rate, solvent composition) within a small range. The method was found to remain unaffected by these variations, ensuring reliability [1] [3]. |
| Sensitivity (LOD/LOQ) | LOD: 0.25 µg/mL LOQ: 0.80 µg/mL [1] | The Limit of Detection (LOD) and Quantitation (LOQ) represent the lowest amount of this compound that can be detected and reliably quantified, respectively. These values indicate the method is highly sensitive [1]. |
The validation data above was generated using the following detailed methodology [1]:
The following diagram illustrates the logical workflow of this QbD-based method development, which underpins the validation data.
For a complete understanding, the parameters reported align with the standard performance characteristics required by ICH Q2(R1) guidelines for analytical method validation [2]. Here is a brief explanation of these key terms in the context of this data:
The data presented is for a single, specific analytical method. When creating a comparison guide, you should note that:
Irritant